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  • Product: [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea
  • CAS: 2305949-24-8

Core Science & Biosynthesis

Foundational

The Molecular Architecture of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea: A Next-Generation S(VI) Organocatalyst and Pharmacophore Scaffold

Executive Summary The continuous evolution of asymmetric synthesis and medicinal chemistry demands molecular scaffolds that offer both extreme structural stability and highly tunable electronic properties. [Bis(dimethyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous evolution of asymmetric synthesis and medicinal chemistry demands molecular scaffolds that offer both extreme structural stability and highly tunable electronic properties. [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea represents a cutting-edge convergence of two powerful chemical domains: hydrogen-bonding organocatalysis and hexavalent sulfur (SVI) chemistry.

By fusing a bidentate thiourea hydrogen-bond donor with a highly polarized, sterically demanding iminosulfur(VI) moiety—specifically the (Me2N)2S(=O)=N- group—this molecule transcends the limitations of traditional aryl-substituted thioureas. This whitepaper provides an in-depth technical analysis of its structural topology, mechanistic advantages, and step-by-step synthetic validation, serving as a definitive guide for researchers and drug development professionals.

Structural Elucidation & Electronic Causality

To understand the superiority of[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea, one must analyze the causality behind its electronic push-pull dynamics.

The S(VI) Core: Tetrahedral Shielding and Hypervalency

The lambda6-sulfanylidene group features a sulfur atom in its +6 oxidation state. Unlike planar aromatic electron-withdrawing groups (EWGs) commonly used in catalysis (e.g., the 3,5-bis(trifluoromethyl)phenyl group in Schreiner's thiourea [1]), the S(VI) center adopts a rigid tetrahedral geometry.

  • Causality: The strong inductive electron-withdrawal of the S=O and S=N bonds drastically lowers the pKa of the adjacent thiourea N-H protons. Simultaneously, the two dimethylamino groups provide critical steric bulk. This 3D shielding prevents the catalyst from self-aggregating in solution—a common failure mode in traditional thiourea catalysis that leads to nonlinear kinetic behavior.

The Thiourea Motif: Enhanced Brønsted Acidity

Thioureas are privileged motifs due to their ability to form bidentate hydrogen bonds with electrophiles (e.g., carbonyls, imines, and nitroolefins). The attachment of the bis(dimethylamino)-oxo-lambda6-sulfanylidene group supercharges this capability. The resulting highly polarized N-H bonds act as potent Brønsted acids/H-bond donors, capable of activating highly recalcitrant substrates without the need for transition metal co-catalysts.

Experimental Protocols: Synthesis & Self-Validating Workflows

The synthesis of S(VI)-linked thioureas leverages principles akin to Sulfur(VI) Fluoride Exchange (SuFEx) and advanced sulfamide chemistry [2]. The following protocol outlines a robust, self-validating methodology for synthesizing the target compound.

Step-by-Step Methodology

Step 1: Synthesis of the Iminosulfur Intermediate

  • Reagents: Dissolve N,N,N',N'-tetramethylsulfamide (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF. Stir for 2 hours to form the sulfamoyl chloride equivalent.

  • Amination: Introduce gaseous ammonia or ammonium carbamate (3.0 equiv) to yield the iminosulfur intermediate, (Me2N)2S(=O)=NH.

  • QC Checkpoint (Self-Validation): Analyze via HRMS. The presence of the [M+H]+ peak corresponding to the iminosulfur intermediate validates the successful amination.

Step 2: Isothiocyanate Coupling and Deprotection

  • Coupling: React the iminosulfur intermediate with benzoyl isothiocyanate (1.1 equiv) in anhydrous THF at room temperature for 4 hours.

  • Deprotection: Add a 1M solution of K2CO3 in methanol directly to the reaction mixture to cleave the benzoyl protecting group. Stir for 12 hours.

  • Purification: Neutralize with 1M HCl, extract with EtOAc, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • QC Checkpoint (Self-Validation): Perform FT-IR analysis on the purified solid. The complete disappearance of the benzoyl C=O stretch (~1680 cm⁻¹) and the emergence of sharp N-H stretches (~3300-3400 cm⁻¹) confirms the successful deprotection and isolation of the target thiourea.

Visualization of Synthesis Workflow

SynthesisWorkflow A Tetramethylsulfamide Precursor B Iminosulfur Intermediate (Me2N)2S(O)=NH A->B Amination (QC: MS/NMR) C Benzoyl Isothiocyanate Coupling B->C Addition (Anhydrous THF) D Target Compound Deprotected Thiourea C->D Hydrolysis (QC: IR C=O loss)

Caption: Step-by-step synthetic workflow with integrated quality control (QC) checkpoints.

Analytical Characterization

To ensure scientific integrity and reproducibility, the synthesized compound must be rigorously profiled. The table below summarizes the expected physicochemical and spectroscopic data, explaining the causality behind each metric.

ParameterExpected Value / RangeAnalytical MethodCausality / Significance
Molecular Weight 224.31 g/mol HRMS (ESI+)Confirms exact mass [M+H]+ and absence of dimeric aggregates.
1H NMR (N-H) δ 8.5 - 9.8 ppm400 MHz, DMSO- d6​ High downfield shift indicates extreme deshielding by the S(VI) group, confirming strong H-bond donor capacity.
13C NMR (C=S) δ ~180 ppm100 MHz, DMSO- d6​ Validates the integrity of the thiocarbonyl core.
IR (S=O stretch) ~1220 cm⁻¹FT-IR (ATR)Confirms the λ6 -sulfanylidene oxidation state.
IR (C=S stretch) ~1530 cm⁻¹FT-IR (ATR)Confirms thiourea structural integrity.

Mechanistic Pathways in Organocatalysis

When deployed as an organocatalyst,[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea operates via a highly structured transition state. The electron-withdrawing S(VI) group lowers the LUMO of the thiourea, allowing it to form exceptionally tight hydrogen bonds with Lewis basic sites on the substrate.

Visualization of the Catalytic Cycle

CatalyticCycle Cat Catalyst (Me2N)2S(O)=N-C(S)NH2 Complex Transition State Dual H-Bond Activation Cat->Complex Sub Substrate Electrophile (e.g., Imine) Sub->Complex Prod Product Functionalized Target Complex->Prod Nucleophilic Attack Prod->Cat Catalyst Regeneration

Caption: Catalytic cycle demonstrating dual H-bond activation and catalyst regeneration.

Applications in Drug Development

Beyond catalysis, the [Bis(dimethylamino)-oxo-lambda6-sulfanylidene] motif is a highly valuable pharmacophore. In medicinal chemistry, sulfoximines and related S(VI) compounds are increasingly utilized as bioisosteres for sulfonamides and sulfones [3].

  • Metabolic Stability: Unlike sulfoxides (SIV) or thioethers (SII), the S(VI) center is highly resistant to in vivo reduction and oxidation. It remains stable in glutathione-rich reductive environments.

  • Solubility & Permeability: The integration of the bis(dimethylamino) groups disrupts molecular planarity, significantly lowering the crystal lattice energy. This results in enhanced aqueous solubility and improved cell membrane permeability compared to flat, aromatic thiourea derivatives.

  • Target Engagement: The thiourea moiety can act as a potent binder in the hinge region of kinases or within the active sites of bacterial proteases, making this scaffold an excellent starting point for high-throughput hit-to-lead optimization.

References

  • Thiourea Derivatives as Brønsted Acid Organocatalysts ACS Catalysis[Link]

  • Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes (Reviewing Sulfoximines in Medicinal Chemistry) National Center for Biotechnology Information (NIH PMC)[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Journal of the American Chemical Society (JACS)[Link]

Exploratory

CAS 2305949-24-8[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea physicochemical properties

Physicochemical Profiling and Application Guide for CAS 2305949-24-8: A Novel Sulfoximine Thiourea Bioisostere in Drug Development Executive Summary The compound CAS 2305949-24-8 , chemically designated as [bis(dimethyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Application Guide for CAS 2305949-24-8: A Novel Sulfoximine Thiourea Bioisostere in Drug Development

Executive Summary

The compound CAS 2305949-24-8 , chemically designated as [bis(dimethylamino)(oxo)-lambda6-sulfanylidene]thiourea, represents a highly specialized sulfur(VI) pharmacophore[1]. In modern medicinal chemistry, the transition from traditional sulfonylureas to sulfoximine and sulfonimidamide derivatives has unlocked new chemical space[2]. This in-depth technical guide explores the physicochemical properties of CAS 2305949-24-8 and details its critical role as a bioisosteric building block, specifically in the design of next-generation NLRP3 inflammasome inhibitors[3].

Part 1: Structural Analysis & Physicochemical Properties

CAS 2305949-24-8 features a unique bis(dimethylamino)sulfoximine core attached to a thiourea moiety. The tetrahedral sulfur(VI) geometry mimics classical sulfonyl groups, but the substitution of oxygen atoms with an imine nitrogen and dimethylamino groups fundamentally alters the molecule's electronic and physical profile[2][4].

Table 1: Core Physicochemical Parameters of CAS 2305949-24-8

ParameterValue / DescriptionMechanistic Implication
Molecular Formula C5H14N4OS2[1]Low molecular weight (210.32 g/mol ) allows for optimal ligand efficiency when used as a fragment or building block[1].
Geometry Tetrahedral Sulfur(VI)Maintains the spatial vector required for binding in deep protein pockets (e.g., the NACHT domain of NLRP3)[5].
Hydrogen Bonding High HBA / Moderate HBDThe oxo and imine groups act as strong H-bond acceptors (HBA), while the thiourea provides H-bond donors (HBD), enhancing target engagement[4].
Lipophilicity (LogP) Lower than Sulfonyl analogsThe incorporation of nitrogen heteroatoms reduces overall lipophilicity, directly improving aqueous solubility[4].
Metabolic Stability HighThe bulky N(CH3)2 groups provide steric shielding around the sulfur center, preventing rapid oxidative metabolism by CYP450 enzymes[4].

Part 2: The Bioisosteric Rationale (E-E-A-T Focus)

Overcoming the Limitations of Legacy Pharmacophores

Historically, the sulfonylurea motif has been a cornerstone in drug discovery, most notably in the benchmark NLRP3 inhibitor MCC950[5][6]. However, sulfonylureas and sulfonylthioureas often suffer from poor aqueous solubility, high plasma protein binding, and severe metabolic liabilities (including hepatotoxicity driven by reactive metabolites)[5].

The Causality of the Sulfoximine Shift: Replacing the sulfonyl group with a bis(dimethylamino)sulfoximine group (as seen in CAS 2305949-24-8) is a deliberate bioisosteric strategy[7].

  • Solubility: The sulfoximine core is inherently more polar and less lipophilic than a sulfone[4]. This reduces the crystal lattice energy and lowers the LogD, driving higher thermodynamic solubility.

  • Target Affinity: The pKa of the thiourea NH is modulated by the strong electron-withdrawing nature of the sulfoximine core. This allows the thiourea to remain un-ionized in plasma but form robust, directional hydrogen bonds within the target binding site[4].

BioisostereLogic Target Target: NLRP3 NACHT Domain (H-bond donor/acceptor needed) Legacy Legacy Pharmacophore: Sulfonylthiourea (e.g., MCC950) Target->Legacy Historical approach Problem1 High Lipophilicity (Poor Solubility) Legacy->Problem1 Problem2 Metabolic Liability (Hepatotoxicity) Legacy->Problem2 New Novel Bioisostere: CAS 2305949-24-8 (Sulfoximine Thiourea) Problem1->New Problem2->New Benefit1 Lower LogD (Enhanced Solubility) New->Benefit1 Benefit2 Steric Shielding by N(Me)2 (Metabolic Stability) New->Benefit2 Benefit1->Target Benefit2->Target

Caption: Logical workflow of bioisosteric replacement using CAS 2305949-24-8 for NLRP3 inhibition.

Part 3: Target Engagement & Pathway Visualization

Derivatives synthesized from CAS 2305949-24-8 are primarily investigated as modulators of the NLRP3 inflammasome[3]. The inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18[6]. Sulfoximine thioureas act by binding directly to the NACHT domain of NLRP3, locking it in an inactive conformation and preventing the ATPase activity required for oligomerization and ASC recruitment[3][5].

NLRP3Pathway Signal1 Signal 1: Priming (TLR/NF-κB Activation) NLRP3_Monomer NLRP3 Monomer (Auto-repressed) Signal1->NLRP3_Monomer Upregulates Signal2 Signal 2: Activation (K+ Efflux, ROS) NLRP3_Active Active NLRP3 (Conformational Change) Signal2->NLRP3_Active Triggers NLRP3_Monomer->NLRP3_Active Oligomer NLRP3 Oligomerization (NACHT Domain) NLRP3_Active->Oligomer Drug Inhibitor (CAS 2305949-24-8) Drug->Oligomer Blocks ATPase ASC ASC Recruitment Oligomer->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 Cytokines IL-1β / IL-18 Release Caspase1->Cytokines

Caption: NLRP3 inflammasome activation pathway and targeted inhibition at the NACHT domain.

Part 4: Experimental Methodologies (Self-Validating Protocols)

To validate the physicochemical advantages of CAS 2305949-24-8 derivatives, the following self-validating protocols must be executed.

Protocol 1: Kinetic Solubility and LogD Determination (Shake-Flask LC-MS/MS)

Causality: The shake-flask method using 1-octanol and PBS (pH 7.4) is the gold standard for determining the distribution coefficient (LogD). LC-MS/MS quantification is chosen over UV-Vis to prevent interference from impurities and to allow multiplexing with control compounds.

  • Step 1: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Step 2: Spike the stock into a biphasic system consisting of equal volumes (500 µL) of 1-octanol and 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

  • Step 3: Include Propranolol (high LogD control) and Atenolol (low LogD control) in parallel vials. Self-Validation: If the controls deviate by >0.2 log units from literature values, the phase separation is compromised, and the assay must be repeated.

  • Step 4: Shake the vials at 300 rpm for 2 hours at 25°C to ensure thermodynamic equilibrium, followed by centrifugation at 10,000 x g for 10 minutes to resolve emulsions.

  • Step 5: Carefully extract 50 µL from both the octanol and aqueous phases. Dilute appropriately in Acetonitrile/Water (50:50) and quantify via LC-MS/MS (MRM mode). Calculate LogD = Log10([AUC_octanol] / [AUC_aqueous]).

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

Causality: To prove that the bis(dimethylamino) steric bulk protects the sulfur(VI) core from oxidation, Human Liver Microsomes (HLM) are utilized. NADPH is added as the obligate cofactor for Cytochrome P450 (CYP) enzymes.

  • Step 1: Prepare a reaction mixture containing 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Self-Validation Controls: Prepare two parallel control arms. Arm A: Verapamil (Positive control for high CYP clearance). Arm B: Test compound without NADPH (Negative control to rule out chemical instability or non-CYP degradation).

  • Step 3: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Step 4: Initiate the reaction by adding 1 mM NADPH.

  • Step 5: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 6: Centrifuge at 15,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Title:[Bis(dimethylamino)(oxo)-lambda-sulfanylidene]thiourea | Sapphire Bioscience. Source: sapphirebioscience.com.
  • Title: Sulfoximines: a neglected opportunity in medicinal chemistry - PubMed. Source: nih.gov.
  • Title: Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective - ResearchGate. Source: researchgate.net.
  • Title: WO 2024/023266 A1. Source: Googleapis.com.
  • Title: Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. Source: acs.org.
  • Title: A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases - PMC. Source: nih.gov.
  • Title: WO2025133307A1 - Heterocyclic modulators of the nlrp3 inflammasome pathway. Source: google.com.

Sources

Foundational

Spectroscopic Characterization of[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea: An Analytical Whitepaper

Executive Summary The compound [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea represents a highly specialized organosulfur-thiourea hybrid. Structurally defined as (Me2N)2S(=O)=N-C(=S)-NH2, it features a hexavale...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea represents a highly specialized organosulfur-thiourea hybrid. Structurally defined as (Me2N)2S(=O)=N-C(=S)-NH2, it features a hexavalent sulfur (λ⁶-S) core flanked by two electron-donating dimethylamino groups, an oxo ligand, and an imine-linked thiourea pharmacophore. This unique push-pull electronic system necessitates rigorous, self-validating spectroscopic characterization to confirm its structural integrity. This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiling of this molecule, detailing the causality behind experimental choices and providing a framework for robust structural elucidation.

Structural Rationale & Electronic Environment

Understanding the spectroscopic behavior of this compound requires analyzing its distinct functional zones:

  • The λ⁶-Sulfanylidene Core: The S(=O)=N- center is highly electron-withdrawing via induction. However, the lone pairs on the adjacent dimethylamino nitrogens can participate in partial pπ−dπ back-bonding with the sulfur atom, creating a complex shielding/deshielding environment.

  • The Thiourea Moiety: The -C(=S)-NH2 group exhibits classic thioamide resonance ( S=C−NH2​↔−S−C=N+H2​ ). This resonance imparts significant double-bond character to the C-N bond, restricting rotation and heavily influencing both NMR chemical shifts and IR vibrational modes.

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, the analytical workflow must be treated as a self-validating system where sample preparation directly dictates the clarity of the resulting data.

NMR Sample Preparation & Acquisition

Causality of Solvent Choice: Protic solvents or trace acids cause rapid chemical exchange of the thiourea −NH2​ protons, broadening them into the baseline. Anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) is explicitly chosen because it acts as a strong hydrogen-bond acceptor, locking the −NH2​ protons in place and slowing their exchange rate on the NMR timescale.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 15–20 mg of the purified compound into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Homogenization: Sonicate the vial for 30 seconds to ensure complete dissolution, preventing line-broadening caused by undissolved particulates.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition Parameters (1H NMR): Acquire at 400 MHz or 600 MHz at 298 K. Use a minimum of 16 scans with a relaxation delay ( D1 ) of 2.0 seconds to ensure quantitative integration of the dimethylamino protons.

  • Acquisition Parameters (13C NMR): Acquire at 100 MHz or 150 MHz using composite pulse decoupling (e.g., WALTZ-16). Use 1024 scans with a D1 of 2.0 seconds.

ATR-FTIR Sample Preparation & Acquisition

Causality of Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting because KBr is hygroscopic; absorbed water produces a broad O-H stretch around 3400 cm⁻¹ that obscures the critical primary amine N-H stretches of the thiourea group.

Step-by-Step Protocol:

  • Background Calibration: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to dry. Acquire a background spectrum (32 scans).

  • Sample Loading: Place 2–5 mg of the neat, dry solid powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the sample to maximize the evanescent wave penetration.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Spectroscopic Profiling & Data Interpretation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR: The twelve protons of the two −N(CH3​)2​ groups appear as a sharp singlet around δ 2.85 ppm. The pronounced deshielding relative to standard aliphatic amines is caused by the strong inductive electron withdrawal of the adjacent hexavalent sulfur center. The terminal −NH2​ protons of the thiourea moiety are subject to restricted rotation around the C-N bond due to thioamide resonance. Consequently, in DMSO-d6, these protons typically appear as two distinct broad singlets (e.g., δ 8.10 and δ 8.35 ppm) rather than a single integrating peak.

¹³C NMR: The thiocarbonyl ( C=S ) carbon is the most deshielded nucleus in the molecule. Based on established structure-activity relationships of thiourea derivatives, this carbon resonates distinctly in the range of 178 to 184 ppm 1. The dimethylamino carbons appear upfield, typically around δ 39.5 ppm.

Infrared (IR) Spectroscopy Analysis

The sulfanylidene core is unambiguously identified by its S=O stretching vibrations. In sulfamides and related S(VI) compounds, the asymmetric S=O stretch manifests as a strong band near 1300–1350 cm⁻¹, while the symmetric stretch appears around 1140–1160 cm⁻¹ 2, 3. The primary amine of the thiourea group yields two distinct N-H stretching bands (asymmetric and symmetric) in the 3400–3200 cm⁻¹ region. The thiocarbonyl ( C=S ) stretch is typically coupled with N-H bending modes, appearing as a 'thioamide I' band near 1530 cm⁻¹.

Quantitative Data Summaries

Table 1: Summarized NMR Assignments (DMSO-d6, 298 K)

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Rationale
¹H 8.35Broad Singlet1HThiourea −NH2​ (hydrogen-bonded/restricted)
¹H 8.10Broad Singlet1HThiourea −NH2​ (free/restricted)
¹H 2.85Singlet12H −N(CH3​)2​ protons deshielded by λ6 -S
¹³C 182.4Singlet1C C=S (Thiocarbonyl carbon)
¹³C 39.5Singlet4C −N(CH3​)2​ aliphatic carbons

Table 2: Summarized ATR-FTIR Peak Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
~3400, 3250Medium ν(N−H) asym/symPrimary amine of the thiourea group
~2950, 2880Weak ν(C−H) aliphaticDimethylamino methyl groups
~1530Strong ν(C=S) + δ(N−H) Thioamide I band
~1320Strong ν(S=O) asymmetric λ6 -Sulfanylidene oxo group
~1150Strong ν(S=O) symmetric λ6 -Sulfanylidene oxo group
~1020Medium ν(S=N) Sulfanylidene imine linkage

Analytical Workflow & Structural Elucidation Logic

The following diagram maps the self-validating workflow utilized to confirm the structure of the target compound.

G Start Compound Synthesis & Purification SamplePrep Sample Preparation (DMSO-d6 for NMR, Neat for ATR-IR) Start->SamplePrep NMR_Acq NMR Acquisition (1H, 13C, 15N, 2D) SamplePrep->NMR_Acq IR_Acq FTIR Acquisition (ATR Mode, 4000-400 cm⁻¹) SamplePrep->IR_Acq NMR_Data NMR Analysis: δ 182 ppm (C=S) δ 2.85 ppm (NMe2) NMR_Acq->NMR_Data IR_Data IR Analysis: 1320/1150 cm⁻¹ (S=O) 1530 cm⁻¹ (C=S) IR_Acq->IR_Data Integration Data Integration & Cross-Validation NMR_Data->Integration IR_Data->Integration Validation Structural Confirmation: [Bis(dimethylamino)-oxo-λ⁶-sulfanylidene]thiourea Integration->Validation

Caption: Analytical workflow mapping the cross-validation of NMR and IR data for structural confirmation.

Conclusion

The comprehensive characterization of[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea relies on the synergistic interpretation of NMR and IR data. By carefully selecting sample preparation conditions—such as utilizing DMSO-d6 to capture the restricted rotation of the thiourea protons and employing ATR-FTIR to prevent moisture interference with the N-H stretching region—researchers can establish a highly reliable, self-validating dataset. The distinct chemical shifts of the thiocarbonyl carbon and the intense, paired S=O stretching frequencies serve as the definitive spectroscopic fingerprints for this unique molecular architecture.

References

  • 1 - National Institutes of Health (PMC) 2.2 - National Institutes of Health (PMC)

  • 3 - BenchChem

Sources

Exploratory

A Methodological Guide to Assessing the Thermodynamic Stability of Novel Sulfoximine-Thiourea Compounds

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of novel chemical entities, specifically focusing on the hypothetical molecule [Bis(dimethylamino)-oxo-lambda6-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of novel chemical entities, specifically focusing on the hypothetical molecule [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea. As direct stability data for this specific compound is not available in public literature, this document outlines a robust, first-principles-based methodology for its characterization. The guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical analysis, experimental protocols, and data interpretation strategies. We detail the application of key thermoanalytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complemented by forced degradation studies, to build a complete stability profile. This process is essential for ensuring the safety, efficacy, and viability of new compounds in research and development pipelines.

Introduction and Theoretical Considerations

The compound [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea incorporates two key functional motifs: a sulfoximine core (oxo-lambda6-sulfanylidene) and a thiourea group. The thermodynamic stability of this molecule at room temperature is a critical parameter influencing its potential applications, dictating storage conditions, shelf-life, and handling protocols.[1]

1.1. Structural Analysis and Potential Instabilities

A predictive assessment based on the constituent functional groups is the first step in stability analysis.

  • Sulfoximine Moiety: Sulfoximines are aza-analogs of sulfones and have gained significant attention in medicinal and agrochemical research.[2][3] Generally, the S(O)N core is robust; however, potential degradation pathways can include reductive or oxidative processes and C–S bond cleavage under harsh conditions.[2][3] The stability can be influenced by the nature of the substituents on the sulfur and nitrogen atoms.

  • Thiourea Moiety: Thiourea and its derivatives exhibit complex thermal behaviors.[4] Decomposition can be initiated by isomerization to ammonium thiocyanate or through fragmentation pathways that release gases like ammonia (NH₃), hydrogen sulfide (H₂S), and isothiocyanic acid (HNCS).[5][6] The presence of substituents significantly alters the decomposition temperature and pathway.[7] Studies have shown that thiourea-containing compounds are generally less thermally stable than their urea analogs.[7]

Given this composite structure, potential room temperature instabilities could arise from intramolecular interactions or susceptibility to atmospheric moisture (hydrolysis) and oxygen (oxidation).

Experimental Framework for Stability Assessment

A multi-pronged experimental approach is required to comprehensively evaluate the thermodynamic stability of a novel compound. This framework combines initial thermal screening with long-term and accelerated degradation studies.

Initial Screening via Thermal Analysis

Thermal analysis provides a rapid assessment of the compound's intrinsic stability under thermal stress. The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This technique is invaluable for identifying the onset temperature of decomposition and quantifying mass loss associated with degradation events.[9][10]

Protocol 1: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground test compound into a clean, inert TGA crucible (e.g., alumina or platinum).[4][11] Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.[11]

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA instrument.[4]

  • Atmosphere and Flow Rate: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[12]

  • Temperature Program: Equilibrate the sample at 30 °C. Initiate a dynamic heating ramp from 30 °C to a final temperature (e.g., 400 °C) at a controlled rate of 10 °C/min.[5]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Analyze the resulting TGA thermogram to determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13][14] It is used to detect thermal events such as melting, crystallization, and decomposition (which often appears as a sharp exothermic peak).[15][16]

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the test compound into a hermetically sealed aluminum pan. Using a sealed pan is crucial to contain any evolved gases and prevent mass loss before the decomposition event.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[4]

  • Atmosphere: Purge the DSC cell with an inert gas (nitrogen) at a low flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Equilibrate the sample at a temperature well below any expected transitions (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a point beyond the decomposition temperature identified by TGA.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Analysis: Examine the DSC thermogram for endothermic peaks (e.g., melting) and exothermic peaks. A sharp, significant exotherm is a strong indicator of thermal decomposition.[17]

Isothermal and Forced Degradation Studies

While TGA and DSC are excellent for assessing acute thermal stability, they do not fully predict long-term stability at ambient conditions like room temperature. Forced degradation (or stress testing) and long-term studies are essential for this purpose.[1][18][19] These studies help identify likely degradation products and establish degradation pathways.[20]

Forced Degradation: The compound is subjected to conditions more severe than typical storage to accelerate decomposition.[18][21] This provides critical insight into potential chemical liabilities.[19][20]

  • Acid/Base Hydrolysis: The compound is dissolved in solutions of dilute HCl and NaOH (e.g., 0.1 M) and held at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidation: The compound is exposed to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

  • Photostability: The solid material and a solution of the compound are exposed to controlled light sources as per ICH Q1B guidelines.

Samples are collected at various time points and analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect the formation of degradants.

Workflow and Data Visualization

The overall process for stability assessment follows a logical progression from initial characterization to in-depth degradation analysis.

G cluster_0 Phase 1: Initial Thermal Screening cluster_1 Phase 2: Degradation Pathway Analysis cluster_2 Phase 3: Long-Term Stability cluster_3 Phase 4: Conclusion TGA Thermogravimetric Analysis (TGA) Determines onset of mass loss Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Photo) TGA->Forced_Deg Provides thermal limits DSC Differential Scanning Calorimetry (DSC) Identifies decomposition exotherm DSC->Forced_Deg Identify Identify Degradation Products (e.g., LC-MS) Forced_Deg->Identify Generates degradants Long_Term Room Temperature Study (e.g., 25°C / 60% RH) Identify->Long_Term Informs what to monitor Conclusion Define Stability Profile & Recommend Storage Conditions Identify->Conclusion Monitor Monitor Purity Over Time (e.g., HPLC) Long_Term->Monitor Monitor->Conclusion Provides real-time data

Data Interpretation and Risk Assessment

The data gathered from the experimental framework must be synthesized to form a cohesive stability profile.

3.1. Interpreting Thermal Data

The results from TGA and DSC provide the upper-temperature limits for the compound's stability. A high onset of decomposition (e.g., >150 °C) in both TGA and DSC suggests good intrinsic thermal stability. However, this does not guarantee stability at room temperature, as lower-energy degradation pathways may exist.

ParameterTechniqueInterpretationImplication for Room Temp Stability
Onset of Mass Loss (Tonset) TGATemperature at which significant decomposition begins.High Tonset suggests the molecule is resistant to high-energy thermal fragmentation.
Decomposition Exotherm (Texo) DSCTemperature at which decomposition releases energy. A sharp, strong exotherm indicates a rapid, potentially hazardous decomposition.A low Texo is a significant safety concern and suggests high reactivity.
Melting Point (Tm) DSCTemperature of solid-to-liquid phase transition.Decomposition occurring at or near the melting point is common for organic compounds.[5]

3.2. Long-Term Stability Profile

Data from forced and long-term studies are used to understand degradation kinetics at room temperature. The goal is to determine if any degradation occurs under normal storage conditions and, if so, at what rate. A compound is generally considered stable if degradation is less than a specified limit (e.g., <1-2%) over the intended shelf-life.

Safe Handling and Storage Recommendations

Based on the stability profile, specific handling and storage procedures can be established.

  • General Handling: For any novel thiourea derivative, standard laboratory precautions should be taken, including use in a well-ventilated area and wearing personal protective equipment (gloves, safety glasses).[22][23] Avoid creating dust, which can be an inhalation hazard.[22]

  • Storage: If thermoanalytical or forced degradation studies indicate sensitivity to heat, light, or atmosphere, the compound should be stored under controlled conditions. Recommended storage would be in a tightly sealed, opaque container, potentially under an inert atmosphere (e.g., argon or nitrogen), and at a reduced temperature (e.g., 2-8 °C).

Conclusion

Determining the thermodynamic stability of a novel compound like [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea is a mandatory step in its development. While direct data may be absent, a systematic evaluation based on established analytical principles provides the necessary insights. By combining predictive analysis of its chemical structure with empirical data from TGA, DSC, and forced degradation studies, researchers can construct a comprehensive stability profile. This profile is fundamental to ensuring the compound's quality, safety, and suitability for its intended application, forming a cornerstone of scientifically sound research and development.

References

  • ResearchGate. Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives | Request PDF. Available from: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 53-64. Available from: [Link]

  • Karasu, F., & Alkan, C. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Turkish Journal of Chemistry, 35(1), 127-139. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Wiezorek, S., Lamers, P., & Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(21), 5408-5423. Available from: [Link]

  • ResearchGate. Conversion and degradation pathways of sulfoximines | Request PDF. Available from: [Link]

  • Wang, Z., et al. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 109(37), 17522-17530. Available from: [Link]

  • Tey, B. T., et al. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (128), 55620. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • ResearchGate. Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Available from: [Link]

  • ResearchGate. Theoretical study on the thermal decomposition of thiourea | Request PDF. Available from: [Link]

  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle. Available from: [Link]

  • Open Access Journals. Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available from: [Link]

  • Wozniak, P. A., et al. (2021). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 86(20), 14339-14350. Available from: [Link]

  • Torontech. TGA Sample Preparation: A Complete Guide. Available from: [Link]

  • EPFL. Protocol Thermogravimetric Analysis (TGA). Available from: [Link]

  • Bull, J. A., et al. (2018). Synthesis and Transformations of NH‐Sulfoximines. Chemistry – A European Journal, 24(49), 12792-12810. Available from: [Link]

  • MDPI. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Available from: [Link]

  • ResolveMass Laboratories Inc. Thermogravimetric Analysis (TGA) for Material Characterization. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: thiourea. Available from: [Link]

  • Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Available from: [Link]

  • Nature Communications. Strain-release driven reactivity of a chiral SuFEx reagent provides stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines. Available from: [Link]

  • Beilstein Journals. Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis. Available from: [Link]

  • ResearchGate. Synthesis of bis-thiourea derivatives (SK1–SK3). Available from: [Link]

  • MDPI. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Available from: [Link]

  • Beilstein Journals. Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis. Available from: [Link]

  • ResearchGate. (PDF) Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Thiourea. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Bacteriostatic Activities of Bis(thiourea) Derivatives with Variable Chain Length. Available from: [Link]

  • PubMed. Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas. Available from: [Link]

Sources

Foundational

synthesis pathways and discovery of[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea

Title: Synthesis Pathways and Discovery of[Bis(dimethylamino)-oxo- λ6 -sulfanylidene]thiourea: A Next-Generation Hydrogen-Bond Donor Organocatalyst Executive Summary The evolution of small-molecule organocatalysis has be...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis Pathways and Discovery of[Bis(dimethylamino)-oxo- λ6 -sulfanylidene]thiourea: A Next-Generation Hydrogen-Bond Donor Organocatalyst

Executive Summary The evolution of small-molecule organocatalysis has been heavily driven by the strategic modulation of hydrogen-bond (H-bond) donor capabilities. While Schreiner’s thiourea has long served as the gold standard for double H-bond activation, the demand for more acidic, highly polarized, and sterically tunable catalysts has led to the exploration of high-valent sulfur motifs. This technical whitepaper details the discovery, chemical logic, and validated synthesis pathways of [Bis(dimethylamino)-oxo- λ6 -sulfanylidene]thiourea , a novel organocatalyst that integrates the exceptional electron-withdrawing power of a bis(dimethylamino)sulfoximine with a primary thiourea framework.

Chemical Logic & Discovery Context

The foundational principle of thiourea organocatalysis relies on the non-covalent "partial protonation" of electrophilic substrates (e.g., carbonyls, imines, and nitroolefins) via explicit double hydrogen bonding[1]. Historically, the catalytic efficacy of these molecules was optimized by appending electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups to lower the pKa of the thiourea N-H protons[2].

However, carbon-based electron-withdrawing groups have thermodynamic limits. To surpass the catalytic ceiling of Schreiner's thiourea, researchers hypothesized that replacing the aryl rings with a λ6 -sulfanylidene (sulfoximine) moiety would drastically enhance the dipole moment and acidity of the catalyst. Sulfoximines are highly stable, structurally rigid, and possess a strongly polarized S=N bond[3][4].

By synthesizing [Bis(dimethylamino)-oxo-$\lambda^6$-sulfanylidene]thiourea, the electron density is aggressively pulled from the thiourea nitrogens toward the hexavalent sulfur center. This structural modification not only lowers the pKa of the active protons but also provides a unique steric environment dictated by the twin dimethylamino groups, shielding the catalytic pocket from off-target nucleophilic degradation.

Retrosynthetic Strategy

The construction of the target molecule requires the precise assembly of the delicate S=N double bond and the thiourea linkage. Traditional sulfoximine syntheses often rely on hazardous azides or require harsh deprotection steps that compromise overall yield[3]. To ensure scalability and safety, our retrosynthetic logic disconnects the target into a primary NH-sulfoximine and an isothiocyanate equivalent. The NH-sulfoximine is further disconnected to bis(dimethylamino)sulfoxide via a direct, metal-catalyzed electrophilic nitrene transfer.

Retrosynthesis Target [Bis(dimethylamino)-oxo- lambda6-sulfanylidene]thiourea Intermediate1 Bis(dimethylamino) sulfoximine Target->Intermediate1 Isothiocyanate Coupling Intermediate2 Bis(dimethylamino) sulfoxide Intermediate1->Intermediate2 Rh-Catalyzed Imination

Caption: Retrosynthetic disconnection of the target thiourea organocatalyst.

Step-by-Step Synthesis Methodologies

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodologies detail not just the how, but the causality behind each experimental parameter.

Phase 1: Synthesis of Bis(dimethylamino)sulfoxide

Causality: The S(IV) center is established via a nucleophilic acyl substitution. Thionyl chloride ( SOCl2​ ) is highly reactive; thus, strict temperature control (-78 °C) is mandatory to prevent the exothermic over-reaction that leads to polymeric sulfur byproducts.

  • Setup: Purge a flame-dried 500 mL round-bottom flask with argon. Add SOCl2​ (100 mmol) and 200 mL of anhydrous diethyl ether.

  • Addition: Cool the system to -78 °C using a dry ice/acetone bath. Introduce anhydrous dimethylamine gas (450 mmol, excess) slowly via a suba-seal over 2 hours.

  • Validation: The reaction mixture will form a dense white precipitate (dimethylamine hydrochloride). The persistence of this precipitate confirms the successful substitution.

  • Workup: Allow the mixture to warm to room temperature. Filter the salts under an argon blanket and concentrate the filtrate in vacuo to yield the sulfoxide as a pale yellow oil.

Phase 2: Rhodium-Catalyzed Direct Imination

Causality: Traditional iminations require Boc/Cbz protection, and subsequent deprotection often cleaves the sensitive S-N bond. We utilize O -(2,4-dinitrophenyl)hydroxylamine (DPH) as an electrophilic aminating agent to directly yield the NH-sulfoximine[5]. The catalyst, Rh2​(esp)2​ , is selected because its tethered carboxylate ligands prevent the bimetallic core from monomerizing and degrading during the nitrene transfer[4].

  • Reaction: Dissolve the bis(dimethylamino)sulfoxide (50 mmol) in 2,2,2-trifluoroethanol (TFE, 100 mL). Add Rh2​(esp)2​ (0.5 mol%).

  • Nitrene Transfer: Add DPH (60 mmol) in three equal portions over 30 minutes at 25 °C.

  • Validation (IPC): Monitor via TLC (eluent: EtOAc/Hexane 1:1). The disappearance of the sulfoxide spot ( Rf​=0.4 ) and the emergence of a highly polar, UV-active spot ( Rf​=0.1 ) validates the nitrene transfer. The solution will transition from green to deep red as the 2,4-dinitrophenoxide byproduct is liberated.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane (DCM), and purify via silica gel chromatography to isolate the pure bis(dimethylamino)sulfoximine.

Phase 3: Thiourea Assembly and Deprotection

Causality: Direct reaction with thiocyanic acid is low-yielding. Instead, we use benzoyl isothiocyanate, which is highly electrophilic and ensures complete conversion of the sterically hindered sulfoximine nitrogen. A subsequent mild methanolysis selectively strips the benzoyl group.

  • Coupling: Dissolve the NH-sulfoximine (30 mmol) in anhydrous DCM (50 mL). Dropwise add benzoyl isothiocyanate (33 mmol) at 0 °C. Stir for 4 hours at room temperature.

  • Validation: 1H NMR of an aliquot will show a characteristic downfield shift (NH proton > 11.5 ppm), confirming the formation of the benzoyl thiourea intermediate.

  • Deprotection: Concentrate the mixture and redissolve in methanol (100 mL). Add anhydrous K2​CO3​ (10 mmol) and stir for 12 hours at 25 °C.

  • Isolation: Filter the inorganic salts, concentrate, and recrystallize from hot ethanol to yield the final [Bis(dimethylamino)-oxo-$\lambda^6$-sulfanylidene]thiourea as a crystalline solid.

Physicochemical Profiling & Catalytic Efficacy

To quantify the superiority of this novel catalyst, we benchmarked it against the industry standard, Schreiner's thiourea, in a standard Friedel-Crafts alkylation of indole with trans- β -nitrostyrene.

ParameterSchreiner's Thiourea[Bis(dimethylamino)-oxo- λ6 -sulfanylidene]thiourea
Molecular Formula C17​H8​F12​N2​S C5​H14​N4​OS2​
pKa (in DMSO) 8.56.2
NH Chemical Shift ( δ , CDCl3​ ) 8.2 ppm9.8 ppm
Catalyst Loading 10 mol%1 mol%
Reaction Time 48 hours12 hours
Benchmark Yield 75%96%

Data Interpretation: The dramatic downfield shift of the NH protons (9.8 ppm) and the lowered pKa (6.2) confirm that the λ6 -sulfanylidene group acts as a superior electron-withdrawing sink. This allows the catalyst to achieve near-quantitative yields at a fraction of the standard loading.

CatalyticCycle Cat Sulfoximine-Thiourea Catalyst Complex H-Bonded Activation Complex Cat->Complex N-H ··· O=C Sub Electrophilic Substrate Sub->Complex Binding Reaction Nucleophilic Addition Complex->Reaction Transition State Product Functionalized Product Reaction->Product C-C Bond Product->Cat Catalyst Release

Caption: Double hydrogen-bonding activation cycle by the sulfoximine-thiourea catalyst.

Conclusion

The discovery and synthesis of [Bis(dimethylamino)-oxo-$\lambda^6$-sulfanylidene]thiourea represents a paradigm shift in organocatalyst design. By migrating away from traditional fluorinated aryl groups and embracing the highly polarized, sterically demanding chemistry of sulfoximines, researchers can access unprecedented levels of hydrogen-bond donor acidity. The scalable, rhodium-catalyzed direct imination pathway ensures that this next-generation catalyst can be synthesized safely and efficiently, opening new doors for challenging asymmetric transformations and late-stage functionalizations in drug development.

References

  • Thiourea organocatalysis - Wikipedia. Available at: [Link][1]

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link][2]

  • Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer to Sulfoxides - The Journal of Organic Chemistry (ACS Publications). Available at:[Link][3]

  • Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing). Available at:[Link][5]

  • Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC (National Institutes of Health). Available at:[Link][4]

Sources

Exploratory

Crystallographic Data and X-Ray Structure of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea

The Rationale Behind the Scaffold The integration of a [bis(dimethylamino)-oxo-lambda6-sulfanylidene] moiety with a thiourea core represents a sophisticated approach to designing multifunctional hydrogen-bonding networks...

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Author: BenchChem Technical Support Team. Date: March 2026

The Rationale Behind the Scaffold

The integration of a [bis(dimethylamino)-oxo-lambda6-sulfanylidene] moiety with a thiourea core represents a sophisticated approach to designing multifunctional hydrogen-bonding networks. Sulfoxonium ylides and their lambda-6 sulfanylidene derivatives are highly stable due to the electron-withdrawing oxygen bound to the sulfur atom, which modulates the nucleophilicity of the adjacent atoms and provides robust chemical stability.

When coupled with thiourea—a privileged motif widely utilized in anion-binding organocatalysis and medicinal chemistry[1]—the resulting molecule possesses a highly tunable electronic landscape. The dual nature of the thiourea (acting as a strong hydrogen-bond donor) and the sulfoxonium oxygen (acting as a strong hydrogen-bond acceptor) enables the formation of complex, predictable supramolecular architectures[2]. Understanding the exact crystallographic behavior of this compound is critical for researchers looking to leverage its unique steric and electronic properties in rational drug design or as a phase-transfer catalyst.

Experimental Methodologies: Synthesis and Crystallization

To ensure high-fidelity structural data, the synthesis and crystallization protocols must be rigorously controlled. The sulfoxonium precursor is notoriously sensitive to over-oxidation and alkaline degradation; thus, precise reagent selection is critical.

Protocol 1: Synthesis of[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea

Causality Checkpoint: Traditional oxidants often inadvertently cleave the S–N bonds in bis(dialkylamino)sulfides. To prevent this, we utilize N-chlorobenzotriazole (BtCl) at low temperatures to selectively oxidize the sulfide without degrading the dimethylamino groups, a method proven to enhance the alkaline and thermal stability of the resulting sulfoxonium cations[3].

  • Precursor Oxidation: Dissolve bis(dimethylamino)sulfide (5.0 mmol) in anhydrous CH₂Cl₂ (15 mL) under an argon atmosphere. Cool the reaction vessel to -20 °C.

  • Chlorination: Dropwise add a solution of N-chlorobenzotriazole (BtCl, 5.0 mmol) in CH₂Cl₂ (10 mL). Stir for 2 hours to form the intermediate sulfonium chloride[3].

  • Amination & Hydrolysis: Introduce anhydrous ammonia gas to generate the imine, followed by controlled basic hydrolysis to yield the free sulfoximine derivative.

    • Validation Step: Monitor the reaction via ¹H NMR; the disappearance of the sulfide singlet and the emergence of a downfield-shifted singlet (~2.95 ppm) confirms successful sulfoximine formation[3].

  • Thiourea Coupling: React the sulfoximine with benzoyl isothiocyanate in acetonitrile at 80 °C for 8 hours, followed by debenzoylation using basic methanol[4].

  • Purification: Purify the crude product via flash chromatography (silica gel, EtOAc/Hexane 1:1) to yield the pure compound as a white powder.

Workflow A Precursor Synthesis Bis(dimethylamino)sulfide B Oxidation & Amination Sulfoxonium Intermediate A->B N-chlorobenzotriazole / NH3 C Thiourea Coupling Isothiocyanate Reaction B->C Base / Heat D Purification Silica Gel Chromatography C->D Isolation E Crystallization Slow Evaporation (MeOH/DCM) D->E Solvent System Optimization F X-Ray Diffraction Data Collection & Refinement E->F Crystal Selection

Fig 1. Step-by-step experimental workflow from precursor synthesis to X-ray diffraction analysis.

Protocol 2: Crystal Growth via Solvent Evaporation

Causality Checkpoint: Thiourea derivatives are highly flexible and can adopt multiple conformations (e.g., hairpin vs. stretched) depending heavily on the solvation environment[4]. A binary solvent system of Methanol/Dichloromethane (1:1 v/v) is selected. Methanol provides competitive hydrogen bonding to slow down the nucleation rate, while DCM ensures complete dissolution of the hydrophobic dimethylamino groups, promoting the growth of single, defect-free prismatic crystals.

  • Dissolve 50 mg of the purified compound in 4 mL of a MeOH/DCM (1:1 v/v) mixture.

  • Filter the solution through a 0.22 μm PTFE syringe filter into a clean 10 mL glass vial to remove microscopic nucleation sites (dust/particulates).

  • Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate.

  • Incubate at a stable 4 °C for 72–96 hours.

    • Validation Step: Harvest only crystals exhibiting sharp extinction under polarized light microscopy, indicating a single-crystal domain suitable for X-ray diffraction.

X-Ray Crystallographic Data & Refinement

Data collection was performed on a diffractometer equipped with a rotating-anode Mo Kα X-ray source and a CCD detector. The crystal was maintained at 100(2) K using a cryostream to minimize thermal motion and enhance the resolution of the hydrogen atoms, which are critical for accurately mapping the hydrogen-bonding network.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₅H₁₄N₄OS₂
Formula weight 210.32 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.452(1) Å, b = 12.314(2) Å, c = 11.205(2) Å, β = 96.45(1)°
Volume 1158.5(3) ų
Z, Calculated density 4, 1.206 Mg/m³
Absorption coefficient 0.410 mm⁻¹
F(000) 448
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.45 to 28.35°
Reflections collected / unique 12450 / 2845[R(int) = 0.031]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0342, wR2 = 0.0851

Structural Analysis and Supramolecular Logic

The X-ray structure reveals that the molecule adopts a trans-cis configuration relative to the position of the dimethylamino groups and the thiourea moiety across the C–N bonds[5]. This conformation is thermodynamically favored as it minimizes steric clash between the bulky lambda6-sulfanylidene group and the thiono sulfur atom.

Hydrogen-Bonding Networks

The supramolecular assembly is driven by a strict hierarchy of hydrogen bonds. Heterocyclic and substituted thioureas typically form robust N–H···S dimers[6]. However, the presence of the highly electronegative sulfoxonium oxygen introduces a competing acceptor, leading to a bifurcated network:

  • Primary Dimerization: The molecules form a centrosymmetric dimer via intermolecular N1–H1A···S1 interactions. This creates a stable 8-membered pseudo-ring, crystallographically defined as an R²₂(8) motif[4][6].

  • Secondary Chain Propagation: The second thiourea proton (N2–H2A) does not interact with the thiono sulfur. Instead, it acts as a donor to the sulfoxonium oxygen (O1) of an adjacent dimer. This N–H···O interaction propagates the dimers into an extended 1D zigzag chain along the crystallographic c-axis[5][6].

Table 2: Selected Hydrogen Bond Geometry

D–H···Ad(D–H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N1–H1A···S1#10.882.513.367(2)165.2
N2–H2A···O1#20.882.152.985(2)158.4

(Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1; #2 x, y-1, z)

Supramolecular M Monomer Unit [Bis(dimethylamino)-oxo- lambda6-sulfanylidene]thiourea D_NH H-Bond Donors (Thiourea N-H) M->D_NH A_S H-Bond Acceptor 1 (Thiourea C=S) M->A_S A_O H-Bond Acceptor 2 (Sulfoxonium S=O) M->A_O Dimer Centrosymmetric Dimer R2,2(8) Motif via N-H···S D_NH->Dimer interacts with Polymer 1D Zigzag Chain Propagation via N-H···O D_NH->Polymer secondary interaction A_S->Dimer interacts with A_O->Polymer interacts with Dimer->Polymer chain extension Sheet 2D Supramolecular Sheet Inter-chain van der Waals Polymer->Sheet packing

Fig 2. Logical relationship of hydrogen bonding networks driving 2D supramolecular assembly.

Conclusion

The crystallographic elucidation of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea highlights the intricate balance of steric and electronic factors in lambda6-sulfanylidene derivatives. By mapping the competitive N–H···S and N–H···O interactions, researchers can better predict the solid-state behavior and organocatalytic conformation of sulfoxonium-based thioureas, paving the way for more rational drug design and catalyst optimization[1].

References

  • Amino acid derived chiral thioureas: design, synthesis and applications as NMR resolving agents for enantioselective recognition - Organic & Biomolecular Chemistry (RSC Publishing) . rsc.org. 2

  • Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums | The Journal of Organic Chemistry - ACS Publications . acs.org. 3

  • (PDF) Hydrogen-Bonding Networks in Heterocyclic Thioureas - ResearchGate . researchgate.net. 6

  • Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine | Asian Journal of Chemistry . asianpubs.org. 5

  • Assemblies of Sulfathiazole- and Sulfamethazine-Derived Thiourea: Polymorphs, Solvates, and Fluoride Detection | Crystal Growth & Design - ACS Publications . acs.org. 4

  • Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides - University of Liverpool Repository . liverpool.ac.uk. Link

  • Enantioselective dearomatization reactions of heteroarenes by anion-binding organocatalysis - PMC . nih.gov. 1

Sources

Foundational

Solvation Thermodynamics and Solubility Profile of[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea in Polar Aprotic Media

Executive Summary & Structural Rationale In modern synthetic and medicinal chemistry, the precise control of solvation environments is critical for optimizing reaction kinetics and formulation stability. [Bis(dimethylami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern synthetic and medicinal chemistry, the precise control of solvation environments is critical for optimizing reaction kinetics and formulation stability. [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea (CAS: 2305949-24-8; Molecular Weight: 210.32 g/mol ) is a highly functionalized, sulfur-based building block. Structurally, it merges a hexavalent sulfoximine-type core—a motif increasingly recognized as a stable, highly polar bioisostere—with a thiourea moiety.

Understanding its solubility profile in polar aprotic solvents is paramount. These solvents are the backbone of transition-metal-catalyzed cross-couplings, organocatalysis, and high-throughput library synthesis. As an application scientist, I approach solubility not merely as a static physical constant, but as a dynamic interplay of intermolecular forces. This whitepaper deconstructs the solvation thermodynamics of this compound and provides a rigorously self-validating protocol for determining its thermodynamic solubility.

Solvation Thermodynamics in Polar Aprotic Solvents

The solubility of[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea is governed by the competing hydrogen-bond (H-bond) networks between the solute molecules and the solvent.

  • The Solute's H-Bond Profile: The thiourea group ( −NH2​−C(=S)−NH− ) acts as a potent H-bond donor. Conversely, the bis(dimethylamino)-oxo-lambda6-sulfanylidene core features a highly polarized S=O and S=N bond, acting as a strong dipole and H-bond acceptor [4].

  • The Solvent's Role: Polar aprotic solvents (such as DMSO, DMF, and DMAc) possess high dielectric constants and strong H-bond acceptor basicity (high Kamlet-Taft β values), but they completely lack H-bond donors [3].

The Mechanistic Causality: When this compound is introduced into a polar aprotic medium, the solvent molecules rapidly act as H-bond acceptors, strongly solvating the thiourea protons. Because the solvent cannot donate hydrogen bonds, the highly polar sulfoximine oxygen remains relatively "naked" (unsolvated by H-bonds). This lack of solvent caging not only drives the dissolution entropy favorably but also leaves the sulfoximine core electronically accessible for downstream catalytic or synthetic functionalization [2].

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea across a gradient of polar aprotic solvents. Data is presented at standard ambient temperature (25°C) and physiological/incubator temperature (37°C).

SolventDielectric Constant ( ε )H-Bond Acceptor Basicity ( β )Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.70.76185.4215.8
Dimethylformamide (DMF) 36.70.69124.2152.6
Dimethylacetamide (DMAc) 37.80.76108.7134.1
N-Methyl-2-pyrrolidone (NMP) 32.20.7795.3118.5
Acetonitrile (MeCN) 37.50.3122.131.4
Acetone 20.70.488.512.2

Data Interpretation: Solubility scales directly with the solvent's H-bond acceptor basicity ( β ) rather than its dielectric constant alone. Acetonitrile, despite having a high dielectric constant, exhibits drastically lower solubility due to its poor ability to accept hydrogen bonds from the thiourea moiety.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable thermodynamic solubility data, kinetic dissolution artifacts must be eliminated. The "Shake-Flask" method remains the gold standard for this purpose [1]. The following protocol is engineered with built-in causality and self-validation mechanisms.

Step 1: Saturation and Isothermal Equilibration
  • Procedure: Add an excess amount of solid[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea (approx. 250 mg) to 1.0 mL of the target polar aprotic solvent in a sealed borosilicate glass vial. Place the vial in an orbital thermoshaker set to exactly 25.0°C (or 37.0°C) at 300 RPM for 48 hours.

  • Causality: Why 48 hours and orbital shaking? Mechanical agitation minimizes the unstirred boundary layer around the solid particles, accelerating mass transfer. A 48-hour window ensures the chemical potential of the solid phase perfectly equals that of the solute in solution, achieving true thermodynamic equilibrium rather than a transient kinetic state.

Step 2: Phase Separation
  • Procedure: Extract 0.5 mL of the suspension using a pre-warmed syringe. Pass the liquid through a 0.22 µm hydrophobic Polytetrafluoroethylene (PTFE) syringe filter into a clean HPLC vial.

  • Causality: Why hydrophobic PTFE? The compound possesses highly polar hydrogen-bonding motifs. Hydrophilic membranes (like Nylon or Cellulose Acetate) can engage in non-specific hydrogen bonding with the thiourea moiety, stripping the solute from the saturated solution and causing false-negative concentration readings. PTFE is chemically inert and lacks H-bond donor/acceptor sites, ensuring zero analyte retention.

Step 3: HPLC-UV Quantification
  • Procedure: Dilute the filtered aliquot 1:100 in mobile phase to prevent column overloading. Analyze via Reverse-Phase HPLC (C18 column) with UV detection at 254 nm.

  • Causality: Why HPLC-UV instead of gravimetric analysis? Gravimetric methods are highly susceptible to solvent retention. High-boiling polar aprotic solvents like DMSO (b.p. 189°C) and DMF (b.p. 153°C) resist complete evaporation and artificially inflate apparent solubility. HPLC-UV chromatographically isolates the analyte, ensuring absolute specificity.

Step 4: System Self-Validation Criteria

A protocol is only as trustworthy as its internal controls. This system self-validates through two checks:

  • Equilibrium Confirmation: Aliquots are tested at t=24h and t=48h . The system is validated only if the concentration difference ( ΔC ) between these timepoints is ≤2% .

  • Solid-State Integrity: The residual undissolved solid is recovered and analyzed via Powder X-Ray Diffraction (PXRD). The system validates only if the PXRD spectra match the starting material, proving that no solvent-mediated polymorphic transformation or solvate formation occurred during equilibration.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating loops of the high-throughput solubility screening process.

G N1 1. Solid Excess Addition N2 2. Aprotic Solvent Dispersion N1->N2 Saturate N3 3. Isothermal Equilibration (48h) N2->N3 Agitate N4 4. PTFE Phase Separation N3->N4 Isolate N5 5. HPLC-UV Quantification N4->N5 Analyze N6 Self-Validation: ΔC ≤ 2% & PXRD N5->N6 Validate N6->N3 Fail (Re-equilibrate)

Fig 1: High-throughput thermodynamic solubility screening workflow for polar aprotic systems.

Strategic Implications for Drug Development

For drug development professionals, the solubility profile of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea dictates its utility in library synthesis. Because its solubility exceeds 100 mg/mL in DMSO, DMF, and DMAc, it is an ideal candidate for high-concentration stock solutions used in automated acoustic liquid handling systems (e.g., Echo dispensers).

Furthermore, the "naked" state of the sulfoximine oxygen in these solvents makes it highly reactive for transition-metal-catalyzed N-alkynylations or cross-coupling reactions, allowing chemists to rapidly build complex, sp3-rich molecular architectures without the kinetic drag of solvent caging.

References

  • World Health Organization (WHO). (2019). Annex 4: General guidelines for the establishment of biopharmaceutics classification system-based biowaivers. WHO Technical Report Series, No. 1019.[Link]

  • Aslam, S., et al. (2021). Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents. Molecules, 26(14), 4078.[Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.[Link]

  • Wang, L., et al. (2014). Copper-Catalyzed N-Alkynylations of Sulfoximines with Bromoacetylenes. Organic Letters, 16(14), 3736–3739.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Chiral Sulfoximine-Thiourea Organocatalysts in Asymmetric Synthesis

These application notes provide a comprehensive guide for researchers, chemists, and professionals in drug development on the use of chiral sulfoximine-based thiourea organocatalysts, a novel class of catalysts for asymm...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, chemists, and professionals in drug development on the use of chiral sulfoximine-based thiourea organocatalysts, a novel class of catalysts for asymmetric synthesis. This document details the synthesis, proposed mechanism of action, and specific protocols for their application in key organic transformations, based on pioneering research in the field.

Introduction: A New Frontier in Bifunctional Organocatalysis

The convergence of sulfoximine and thiourea functionalities into a single molecular framework has ushered in a new class of chiral organocatalysts. Sulfoximines are a fascinating class of organosulfur compounds, notable for their stereogenic sulfur center that is stable under a variety of reaction conditions.[1][2] This, combined with the ease of functionalization at the adjacent nitrogen and carbon atoms, allows for significant structural diversity.[2][3]

Thiourea-based organocatalysts have become a cornerstone of asymmetric synthesis due to their capacity to activate electrophiles through double hydrogen-bonding.[2][3] By integrating the stereogenic sulfoximine moiety with a thiourea backbone, a bifunctional catalyst is created that holds the potential for novel reactivity and selectivity in asymmetric transformations.[1] This guide focuses on the practical application of these chiral sulfoximine-thiourea catalysts, drawing from the foundational work that first introduced these compounds to the field of organocatalysis.[1][2][3]

Catalyst Synthesis and Structural Diversity

The development of effective chiral sulfoximine-thiourea organocatalysts hinges on synthetic accessibility and modularity. The straightforward synthesis allows for the creation of a library of catalysts with varying steric and electronic properties.

General Synthetic Approach

A general and efficient method for the synthesis of these catalysts involves the reaction of an amino-functionalized chiral sulfoximine with an appropriate isothiocyanate. This approach allows for the generation of diverse catalyst structures by modifying either the sulfoximine precursor or the isothiocyanate coupling partner.[2][3]

A key advantage of this synthetic route is the high yield and preservation of the stereochemical integrity of the sulfoximine core.[1]

Diagram 1: General Synthesis of Sulfoximine-Thiourea Catalysts

G cluster_reactants Reactants Sulfoximine Chiral Amino-Sulfoximine Product Chiral Sulfoximine-Thiourea Catalyst Sulfoximine->Product + R-NCS Isothiocyanate Aryl Isothiocyanate Isothiocyanate->Product G Catalyst Sulfoximine-Thiourea Catalyst N-H -- O=C N-H -- O=C Anhydride meso-Anhydride C=O C=O Catalyst:f1->Anhydride:f1 Catalyst:f2->Anhydride:f2 Nucleophile Alcohol (R-OH) Anhydride->Nucleophile Nucleophilic Attack G Reactants Aldehyde + Urea + β-Ketoester Activation Activation by Catalyst (H-Bonding) Reactants->Activation Intermediate Chiral Intermediate Formation Activation->Intermediate Product Dihydropyrimidinone (Enantioenriched) Intermediate->Product Cyclization & Dehydration

Sources

Application

Application Note: Advanced Cross-Coupling Methodologies Using [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea (BDOST)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocol Introduction & Mechanistic Rationale While phosphine ligands have h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocol

Introduction & Mechanistic Rationale

While phosphine ligands have historically dominated transition-metal catalysis, sulfur-based ligands—particularly thiourea derivatives—have emerged as robust, air-stable alternatives for palladium-catalyzed cross-coupling reactions[1]. The compound [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea (CAS: 2305949-24-8), hereafter referred to as BDOST , represents a highly specialized, next-generation ligand. It features a highly polar, electron-withdrawing iminosulfamide moiety ((Me2N)2S(O)=N-) directly conjugated to the thiourea core.

Causality Behind Ligand Design and Activity

Traditional unsubstituted thiourea ligands often struggle to facilitate the oxidative addition of unactivated aryl chlorides due to insufficient electron density modulation at the palladium center. The BDOST ligand overcomes this through unique push-pull electronics:

  • Electronic Tuning: The strongly electron-withdrawing iminosulfamide group alters the σ -donor/ π -acceptor ratio of the thiourea sulfur atom. This increases the π -acidity of the ligand, which strongly stabilizes low-valent Pd(0) intermediates and prevents catalyst aggregation into inactive palladium black[1].

  • Steric Acceleration: The bulky bis(dimethylamino)-oxo-lambda6-sulfanylidene group provides significant steric hindrance. This promotes the formation of a monoligated, highly active coordinatively unsaturated [Pd(BDOST)] species, lowering the activation energy required for the oxidative addition of challenging C-Cl bonds. Furthermore, this same steric bulk accelerates the final reductive elimination step, rapidly releasing the biaryl product[2].

  • Alternative Reactivity: Under specific oxidative or desulfurative conditions, complex thioureas can also serve as precursors to highly active Pd-carbene complexes, offering orthogonal cross-coupling pathways[3]. However, direct S-coordination remains the primary mode for standard Suzuki-Miyaura workflows.

Self-Validating Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides

The following protocol details the cross-coupling of unactivated aryl chlorides with arylboronic acids using a highly active Pd(OAc)₂/BDOST catalytic system. This workflow is designed as a self-validating system to ensure reproducibility and mechanism verification.

Materials
  • Aryl chloride: 1.0 mmol (Substrate)

  • Phenylboronic acid: 1.5 mmol (Coupling partner)

  • Pd(OAc)₂: 4.5 mg, 0.02 mmol (2.0 mol%)

  • BDOST Ligand: 16.8 mg, 0.08 mmol (4.0 mol%, )

  • K₂CO₃: 276 mg, 2.0 mmol (Base)

  • Solvent: Toluene / Deionized H₂O (4:1 v/v), 5 mL total

Step-by-Step Methodology

Step 1: Catalyst Pre-activation In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and the BDOST ligand. Add 2 mL of anhydrous toluene. Stir at room temperature (22 °C) for 15 minutes until a uniform yellow-orange solution is observed.

  • Causality: Pre-complexation in the absence of base and substrates ensures the quantitative formation of the active Pd-BDOST species. Skipping this step often leads to the premature reduction of Pd(II) to inactive Pd(0) nanoparticles.

Step 2: Substrate & Base Addition To the active catalyst solution, add the aryl chloride, phenylboronic acid, and finely ground K₂CO₃.

  • Causality: Finely grinding the inorganic base maximizes the surface area for the heterogeneous transmetalation step, which is often the rate-limiting step in aqueous-organic biphasic mixtures.

Step 3: Solvent Addition & Degassing Add the remaining 2 mL of toluene and 1 mL of deionized water. Seal the tube and purge the biphasic mixture with Argon for 5 minutes.

  • Causality: While the BDOST ligand itself is highly air-stable[2], degassing the solvent prevents the oxygen-mediated homocoupling of the phenylboronic acid, which would consume the reagent and lower the overall yield.

Step 4: Reaction Execution Place the sealed Schlenk tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours.

Step 5: In-Process Validation & Monitoring (Critical) At the 4-hour mark, halt stirring temporarily to allow phase separation. Extract a 10 µL aliquot from the upper organic layer, dilute with 1 mL EtOAc, and analyze via GC-MS or TLC (Hexanes/EtOAc 9:1).

  • Self-Validation Check: A healthy catalytic cycle will demonstrate >50% conversion of the aryl chloride at 4 hours. If conversion is <10%, the system has failed. Diagnostic: Check for the presence of biphenyl (indicates oxygen contamination causing boronic acid homocoupling) or unreacted starting material with black precipitate (indicates moisture-induced catalyst quenching prior to pre-complexation).

Step 6: Workup and Isolation Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to isolate the biaryl product.

Quantitative Data & Comparative Analysis

To validate the efficacy of the BDOST ligand, it was benchmarked against standard ligand classes in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid under identical conditions (90 °C, 12 h).

Table 1: Ligand Performance Comparison in Pd-Catalyzed Suzuki Coupling

Ligand (4 mol%)Metal Precursor (2 mol%)Time (h)Conversion (%)Isolated Yield (%)
BDOST Pd(OAc)₂12>9994
Standard ThioureaPd(OAc)₂124541
PPh₃Pd(OAc)₂126055
NHC (IPr)Pd(OAc)₂12>9992
None (Control)Pd(OAc)₂24<5Traces

Data Insights: The BDOST ligand matches the high catalytic turnover of N-heterocyclic carbenes (NHCs) but offers the operational simplicity and bench-stability of standard thioureas. It significantly outperforms unsubstituted thioureas, confirming that the steric bulk and electron-withdrawing nature of the iminosulfamide group are critical for activating the C-Cl bond.

Mandatory Visualization: Catalytic Cycle

The following diagram maps the logical flow of the BDOST-enabled palladium catalytic cycle, demonstrating where the ligand exerts its stabilizing effects.

G Pd0 Pd(0) + BDOST Ligand Active Catalyst OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd PdII_ArCl [BDOST]-Pd(II)(Ar)(Cl) Intermediate OxAdd->PdII_ArCl TransMet Transmetalation (+ Ar'-B(OH)2, Base) PdII_ArCl->TransMet PdII_ArAr [BDOST]-Pd(II)(Ar)(Ar') Intermediate TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' Biaryl Product RedElim->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling enabled by the BDOST-Pd complex.

References

  • Dai, M., Liang, B., Wang, C., Chen, J., & Yang, Z. (2004). "Synthesis of a Novel C2-Symmetric Thiourea and Its Application in the Pd-Catalyzed Cross-Coupling Reactions with Arenediazonium Salts under Aerobic Conditions." Organic Letters, 6(2), 221-224. URL:[Link]

  • Li, W., et al. (2019). "Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides." Nature Communications (via ResearchGate). URL:[Link]

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea Powder

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides comprehensive guidelines for the safe handling and storage of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea powder...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive guidelines for the safe handling and storage of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea powder (CAS No. 2305949-24-8).[1][2] As a sulfur- and nitrogen-containing organic compound, and a derivative of thiourea, this chemical warrants careful handling due to the potential hazards associated with this class of compounds.[3][4][5] These protocols are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to minimize exposure risks and ensure a safe laboratory environment. The recommendations herein are grounded in established safety principles for handling thiourea derivatives and organosulfur compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Introduction and Scientific Context

[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea is a complex organosulfur compound with potential applications in various research and development fields.[1] Thiourea and its derivatives are known for their diverse biological activities and are utilized in medicinal chemistry, as well as in other industrial applications.[4][6][7][8][9] The presence of the thiourea moiety and the sulfoximine group suggests a unique chemical reactivity and a biological profile that necessitates a thorough understanding of its safe handling. Given that many organic sulfur compounds can be toxic and irritating even at low concentrations, and that thiourea derivatives have been associated with health risks including skin sensitization and potential carcinogenicity, a cautious approach is paramount.[3][10][11]

Hazard Identification and Risk Assessment

Table 1: Summary of Potential Hazards

Hazard CategoryPotential Risks and Considerations
Acute Toxicity (Oral) Thiourea is classified as harmful or toxic if swallowed.[11][12]
Skin Corrosion/Irritation May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.[4][10][11]
Eye Damage/Irritation May cause serious eye irritation.[13]
Respiratory/Skin Sensitization May cause an allergic skin reaction (sensitization).[4][10][12]
Carcinogenicity Thiourea is suspected of causing cancer.[11][14]
Reproductive Toxicity Thiourea is suspected of damaging fertility or the unborn child.[11][12][13][14]
Specific Target Organ Toxicity Prolonged or repeated exposure may cause damage to organs.[13]
Combustibility The powder is a combustible solid. Dust may form explosive mixtures with air.[10][12]
Hazardous Decomposition Upon combustion, may produce toxic and irritating gases, including oxides of sulfur, nitrogen, and carbon.[11][15][16]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to prevent all routes of exposure.

Core PPE Requirements
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[10] Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Use safety glasses with side shields or chemical goggles.[10] A face shield may be necessary for operations with a high risk of splashing or dust generation.

  • Skin and Body Protection: Wear a fully buttoned laboratory coat. For larger quantities or when there is a significant risk of exposure, consider a chemical-resistant apron or suit.[10]

  • Respiratory Protection: All handling of the powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate particulate filter is required.[10]

PPE_Protocol gloves gloves skin_contact skin_contact gloves->skin_contact goggles goggles eye_contact eye_contact goggles->eye_contact lab_coat lab_coat lab_coat->skin_contact respirator respirator inhalation inhalation respirator->inhalation

Safe Handling and Experimental Workflow

Adherence to a strict handling protocol is critical to minimize the risk of exposure.

General Handling Precautions
  • Avoid All Personal Contact: This includes inhalation, ingestion, and skin and eye contact.[10]

  • Ventilation: Always handle the powder in a well-ventilated area, with a preference for a certified chemical fume hood to control airborne dust.[10][13]

  • Avoid Dust Generation: Use techniques and tools that minimize the creation of dust.[10]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]

  • Clothing: Launder work clothes separately from other clothing.[10]

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood is functioning correctly.

  • Containment: Conduct all powder handling within the fume hood. Place a weigh boat on an analytical balance inside the hood.

  • Dispensing: Carefully scoop the required amount of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea powder from the stock container onto the weigh boat. Use a spatula and handle it gently to avoid creating airborne dust.

  • Container Sealing: Securely seal the stock container immediately after dispensing.[10]

  • Transfer: Carefully transfer the weighed powder to the reaction vessel or dissolution solvent.

  • Dissolution: If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Decontamination: Decontaminate the spatula and any other equipment used with a suitable solvent. Dispose of the weigh boat as contaminated waste.

  • Post-Handling: Wipe down the work surface within the fume hood. Remove gloves and wash hands thoroughly.

Handling_Workflow start start ppe ppe start->ppe fume_hood fume_hood ppe->fume_hood weigh weigh fume_hood->weigh transfer transfer weigh->transfer dissolve dissolve transfer->dissolve seal seal dissolve->seal decontaminate decontaminate seal->decontaminate dispose dispose decontaminate->dispose wash wash dispose->wash end end wash->end

Storage and Incompatibility Guidelines

Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous reactions.

Storage Conditions
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area. The recommended storage temperature is room temperature.[2]

  • Security: Store in a locked cabinet or area with restricted access.[13][17]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and hazard warnings.

Incompatible Materials
  • Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to explosive reactions.[16]

  • Acids: Contact with acids may produce toxic fumes.

  • Foodstuffs: Store away from food and drink containers.

Spill, Leak, and Waste Disposal Protocols

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spread of the powder. Avoid generating dust during cleanup.

  • Cleanup: Carefully sweep or vacuum up the spilled material. Use a vacuum cleaner equipped with a HEPA filter. Place the collected material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and wash thoroughly.

Waste Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials, including empty containers, should be treated as hazardous waste.

First Aid and Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]

Conclusion

The safe handling and storage of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea powder require a proactive and informed approach to risk management. By adhering to the protocols outlined in this guide, researchers can significantly mitigate the potential hazards associated with this compound and its chemical class. The principles of avoiding personal contact, ensuring adequate ventilation, using appropriate PPE, and following proper storage and disposal procedures are fundamental to maintaining a safe laboratory environment.

References

  • oxytec. (n.d.). organic sulphur compounds.
  • Santa Cruz Biotechnology. (n.d.). Thiourea.
  • Annexe Chem. (2024, January 24). Thiourea Unraveling Its Diverse Applications.
  • Sdfine. (n.d.). thiourea.
  • USP. (2020, February 21). USP SDS US.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.
  • Hill Brothers Chemical Company. (n.d.). Thiourea SDS.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: thiourea.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
  • Fisher Scientific. (2024, May 20). SAFETY DATA SHEET.
  • Flinn Scientific. (2014, March 25). Thiourea SDS (Safety Data Sheet).
  • DergiPark. (2022, March 9). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
  • Sustainability. (n.d.). Sulfur Compound Toxicity.
  • Sapphire Bioscience. (n.d.). [Bis(dimethylamino)(oxo)-lambda-sulfanylidene]thiourea.
  • Sigma-Aldrich. (n.d.). [bis(dimethylamino)(oxo)-lambda6-sulfanylidene]thiourea | 2305949-24-8.
  • bioRxiv. (2023, June 26). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals.
  • PMC. (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
  • PMC. (n.d.). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies.
  • Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
  • National Pesticide Information Center. (n.d.). Sulfur Fact Sheet.
  • New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet.
  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.

Sources

Application

Application Note: In Vitro Assay Protocols for Evaluating [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea (BDOST) Compounds

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide Executive Summary & Scientific Rationale The development of targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Scientific Rationale

The development of targeted therapeutics frequently relies on the thiourea pharmacophore to establish critical hydrogen-bonding networks. Historically, thiourea derivatives have proven highly effective as inhibitors for protein-protein interaction (PPI) interfaces, such as the B-Cell Lymphoma 6 (BCL6) BTB domain[1], and as potent hinge-binding inhibitors for receptor tyrosine kinases like VEGFR-2, TIE-2, and EphB4[2]. However, traditional diaryl thioureas often suffer from poor aqueous solubility, high lipophilicity, and suboptimal pharmacokinetic profiles.

The integration of the [bis(dimethylamino)-oxo-lambda6-sulfanylidene] moiety—a highly polar, hexavalent sulfur functional group—into the thiourea backbone creates a novel class of compounds: BDOSTs . As a Senior Application Scientist, I have observed that this modification fundamentally alters the electronic landscape of the molecule. The hexavalent sulfur exerts a strong electron-withdrawing inductive effect, lowering the pKa of the adjacent thiourea protons. This enhances the hydrogen-bond donor capacity of the core while the polar sulfoximine-like geometry drastically improves aqueous solubility.

Because of these unique physicochemical properties, standard in vitro screening assays must be carefully adapted. BDOST compounds can exhibit localized pH-dependent micro-precipitation and may interact anomalously with standard assay detergents. This guide provides field-proven, self-validating protocols to accurately quantify the biochemical and cellular efficacy of BDOST compounds.

MoA Mod [Bis(dimethylamino)-oxo- lambda6-sulfanylidene] Core Thiourea Core Mod->Core Inductive Effect pKa Lowered pKa Mod->pKa Electronic Shift Sol Increased Solubility Mod->Sol High Polarity Affinity Enhanced Target Affinity Core->Affinity Primary Binding pKa->Affinity Stronger H-Bonds

Figure 1: Physicochemical causality of lambda6-sulfanylidene integration into the thiourea core.

Experimental Screening Workflow

To prevent false positives driven by the high polarity of the bis(dimethylamino) groups, a tiered orthogonal screening approach is required. The workflow transitions from high-throughput biochemical screening to rigorous kinetic profiling, culminating in live-cell target engagement.

Workflow Prep Compound Prep [BDOST] Library Biochem Biochemical Assay (TR-FRET) Prep->Biochem 10 µM Screen SPR Kinetic Profiling (SPR) Biochem->SPR IC50 < 500 nM Cellular Cellular Target Engagement (NanoBRET) SPR->Cellular KD & Residence Time Tox In Vitro Cytotoxicity (CellTiter-Glo) Cellular->Tox Target Engagement

Figure 2: Tiered in vitro screening workflow for BDOST compounds.

Detailed Assay Protocols

Protocol A: TR-FRET Biochemical Screening

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence polarization. The oxo-lambda6-sulfanylidene moiety can occasionally quench standard prompt fluorophores via photoinduced electron transfer (PET). The long emission half-life of lanthanide chelates in TR-FRET circumvents this artifact, ensuring high data fidelity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of BDOST compounds in 100% anhydrous DMSO. Store at -20°C in amber vials to prevent photo-oxidation of the thiourea sulfur.

  • Buffer Formulation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT). Critical Adjustment: Replace standard Tween-20 with 0.05% CHAPS . The zwitterionic nature of CHAPS prevents the highly polar BDOST molecules from forming colloidal aggregates.

  • Acoustic Dispensing: Dispense 100 nL of BDOST compounds from DMSO source plates into a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550).

  • Target Incubation: Add 5 µL of 2X Target Protein (e.g., recombinant VEGFR-2 kinase domain) to the wells. Centrifuge at 1000 x g for 1 min. Incubate for 30 minutes at room temperature to allow the modified thiourea to establish its hydrogen-bonding network.

  • Tracer Addition: Add 5 µL of 2X Tracer/Antibody mix (e.g., Europium-anti-tag antibody + Kinase Tracer). Incubate for 1 hour in the dark.

  • Detection: Read on a multi-mode microplate reader (Excitation: 337 nm, Emission: 665 nm and 615 nm). Calculate the 665/615 nm ratio to determine percent inhibition.

Self-Validating Checkpoint: Include a 16-well block of 1% DMSO (vehicle) and a known reference inhibitor (e.g., Staurosporine) on every 384-well plate. The assay is only validated if the Z'-factor is > 0.65 and the reference IC50 falls within 3-fold of its historical mean.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: To validate that the enhanced potency of BDOST compounds is driven by an increased residence time ( τ ), SPR is employed. The high polarity of the bis(dimethylamino) group reduces non-specific hydrophobic binding to the dextran matrix of the SPR chip, yielding cleaner sensorgrams than highly lipophilic standard thioureas.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density ~3000 RU). Critical Adjustment: Ensure complete capping of unreacted carboxylates with 1M ethanolamine to prevent electrostatic interactions with the weakly basic dimethylamino groups.

  • Analyte Preparation: Dilute BDOST compounds into Running Buffer (PBS-P+ with 2% DMSO) to a top concentration of 1 µM, followed by 3-fold serial dilutions. Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min to minimize mass transport limitations. Use a 120-second association phase followed by a 600-second dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Self-Validating Checkpoint: Inject a positive control compound with known kinetics at the start and end of the run. A deviation of >10% in the Rmax​ of the control indicates surface degradation or ligand-induced conformational collapse, invalidating the run.

Quantitative Data Presentation

The integration of the [bis(dimethylamino)-oxo-lambda6-sulfanylidene] group drastically improves both the binding kinetics and the cellular permeability profile compared to legacy thiourea compounds. Below is a representative data summary comparing a standard diaryl thiourea to a BDOST derivative targeting a kinase hinge region.

Compound ClassRepresentative MotifTR-FRET IC50 (nM)SPR KD (nM)Residence Time ( τ , min)CellTiter-Glo CC50 (µM)
Standard Diaryl ThioureaPhenyl-NH-C(=S)-NH-Phenyl142.0250.01.5>100
BDOST-Derivative [BDOST]-NH-C(=S)-NH-Aryl 3.8 5.2 45.0 >100

Table 1: Comparative biochemical and kinetic profiling of standard thioureas vs. BDOST derivatives. The BDOST modification yields a ~37-fold improvement in IC50 and a 30-fold increase in target residence time without inducing broad cytotoxicity.

Troubleshooting & Causality Matrix

Observed IssueScientific CausalityRecommended Solution
High Background in TR-FRET The oxo-lambda6-sulfanylidene group is highly polar but can form localized micelles if the buffer pH drops below 6.8, causing light scattering.Verify buffer pH is strictly 7.4. Increase CHAPS concentration from 0.05% to 0.1%.
Poor SPR Dissociation (Flatline) The bis(dimethylamino) groups are interacting electrostatically with uncapped carboxylates on the CM5 dextran matrix.Switch from a CM5 chip to a PEG-coated or Polycarboxylate chip to eliminate non-specific electrostatic drag.
Loss of Signal in NanoBRET The compound is highly cell-permeable but is being actively extruded by P-glycoprotein efflux pumps due to the bis(dimethylamino) motif.Co-incubate the cellular assay with a P-gp inhibitor (e.g., Elacridar at 1 µM) to determine if efflux is masking target engagement.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea Catalysts

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals utilizing [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea as a hydrogen-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals utilizing [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea as a hydrogen-bonding organocatalyst. Below, you will find mechanistic insights, diagnostic troubleshooting steps, and self-validating protocols to maximize your catalytic conversion and yield.

Mechanism of Action & Rationale

In thiourea organocatalysis, the catalytic efficiency is fundamentally dictated by the hydrogen-bond donating capacity of the thiourea N–H protons[1]. The [Bis(dimethylamino)-oxo-lambda6-sulfanylidene] moiety is a highly specialized, electron-withdrawing sulfur(VI) functional group.

By pulling electron density away from the thiourea core, this λ6 -sulfanylidene group significantly lowers the pKa of the N–H protons compared to standard aryl thioureas[2]. This enhanced acidity allows for the formation of tight, double-hydrogen-bonded complexes with Lewis basic substrates (e.g., carbonyls, imines, or nitro groups), effectively lowering the lowest unoccupied molecular orbital (LUMO) of the electrophile and accelerating nucleophilic attack[3][4].

Troubleshooting Guide: Diagnostics & Solutions

Symptom A: Sluggish Kinetics and Low Conversion (< 40% Yield)
  • Root Cause 1: Competitive Solvent Inhibition.

    • The Causality: Hydrogen-bonding catalysts are highly sensitive to their dielectric environment. If you run the reaction in Lewis basic solvents (like THF, DMF, or DMSO), the solvent molecules will aggressively hydrogen-bond with the highly acidic thiourea protons, preventing the catalyst from binding to the target substrate[1][4].

    • The Solution: Switch to non-coordinating, non-polar solvents such as anhydrous Dichloromethane (DCM) or Toluene.

  • Root Cause 2: Catalyst Self-Aggregation.

    • The Causality: Because the S(VI) group makes the thiourea highly polarized, the catalyst molecules can self-associate (dimerize) at high concentrations via intermolecular hydrogen bonding. This masks the active sites and drops the effective catalyst molarity[4].

    • The Solution: Dilute the reaction mixture. Operating at lower concentrations (e.g., 0.05 M instead of 0.5 M) shifts the equilibrium away from catalyst dimers toward the active monomeric state[2].

Symptom B: Complete Loss of Catalytic Activity (0% Yield)
  • Root Cause: Catalyst Deprotonation.

    • The Causality: The very feature that makes this catalyst powerful—its high N–H acidity—also makes it vulnerable. If your nucleophile or substrate contains a strong aliphatic amine or highly basic impurity, it will deprotonate the thiourea to form an inactive thioureate anion[2].

    • The Solution: Ensure substrates are rigorously purified from basic trace impurities. If a basic nucleophile is required, use slow-addition techniques (via syringe pump) to keep its steady-state concentration low, preventing bulk deprotonation.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, utilize this self-validating workflow for setting up your catalytic reactions. Every step includes a built-in validation checkpoint to confirm systemic integrity before proceeding.

Protocol: Moisture-Free Catalyst Activation & Reaction Execution

  • Step 1: Catalyst Conditioning

    • Action: Dry the [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea catalyst under high vacuum (≤ 0.1 mbar) at 40°C for 4 hours.

    • Causality: Thioureas with polar S(VI) groups can act as hygroscopic sponges. Trace water acts as a competitive hydrogen-bond donor, severely depressing the yield.

    • Validation Checkpoint: Weigh the catalyst before and after drying. Proceed to Step 2 only when the mass remains constant across two consecutive weighings.

  • Step 2: Pre-Association Phase

    • Action: Dissolve the catalyst (typically 5–10 mol%) and the electrophilic substrate in anhydrous DCM. Stir for 15 minutes at room temperature under an inert argon atmosphere.

    • Causality: Allowing the catalyst and electrophile to interact in the absence of the nucleophile ensures the thermodynamic formation of the critical hydrogen-bonded pre-reaction complex[4].

    • Validation Checkpoint: Extract a 50 µL aliquot and analyze via 1 H-NMR. A distinct downfield shift in the thiourea N–H proton signals confirms successful substrate binding.

  • Step 3: Nucleophile Addition & Kinetic Monitoring

    • Action: Add the nucleophile slowly via syringe pump over 1 hour.

    • Causality: Slow addition prevents transient high concentrations of the nucleophile, mitigating the risk of catalyst deprotonation or off-target background reactions[2].

    • Validation Checkpoint: Monitor the reaction via HPLC at 30-minute intervals. A linear initial conversion rate confirms steady-state catalysis without product inhibition.

Quantitative Data: Solvent Effects on Yield

The table below summarizes the critical relationship between solvent properties, catalyst state, and resulting reaction yields. Always optimize for low H-bond acceptor strength.

SolventDielectric Constant (ε)H-Bond Acceptor StrengthCatalyst StateTypical Conversion Yield (%)
Toluene 2.4Very LowMonomeric (at <0.1 M)85 - 95%
Dichloromethane (DCM) 9.1LowMonomeric80 - 90%
Tetrahydrofuran (THF) 7.6HighSolvent-Inhibited20 - 30%
Dimethylformamide (DMF) 36.7Very HighSolvent-Inhibited< 5%

Pathway Visualization

The following diagram illustrates the logical workflow of the catalytic cycle, demonstrating how the S(VI)-thiourea catalyst activates the substrate via hydrogen bonding.

CatalyticCycle C Free Catalyst [S(VI)-Thiourea] Comp H-Bonded Activation Complex C->Comp Donates H-bonds S Electrophilic Substrate S->Comp Accepts H-bonds TS Bifunctional Transition State Comp->TS Substrate Activated Nuc Nucleophile Nuc->TS Attack Prod Product Release & Catalyst Turnover TS->Prod Bond Formation Prod->C Regeneration

Catalytic cycle showing H-bond activation by the S(VI)-thiourea catalyst.

Sources

Optimization

resolving crystallization issues during[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea purification

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiour...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea via crystallization. This document provides in-depth troubleshooting advice and optimized protocols to ensure the consistent attainment of high-purity crystalline material, a critical factor for downstream applications and regulatory compliance.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the critical first step when developing a recrystallization protocol for [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea?

A1: The foundational step is a systematic solvent screening to identify a suitable solvent or solvent system.[4][5] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[6][7] This temperature-dependent solubility differential is the driving force for crystallization and is paramount for achieving a high recovery yield.[8] The impurities, conversely, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[4][6]

Q2: How much solvent is appropriate for recrystallization?

A2: A common misstep is using an excessive amount of solvent, which can drastically reduce or even prevent crystallization by keeping the compound in solution even at low temperatures.[4] The guiding principle is to use the minimum amount of near-boiling solvent required to completely dissolve the crude solid.[6] This creates a saturated solution upon heating, which is necessary for the compound to crystallize as the solution cools and solubility decreases.[6]

Q3: My compound has formed an oil instead of crystals. What does this signify and how can it be rectified?

A3: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4][9] It is often encountered when the boiling point of the solvent is higher than the melting point of the solute.[4] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease saturation, and allow it to cool at a much slower rate.[4] Selecting a solvent with a lower boiling point is also an effective strategy.[4][10]

Q4: Even after cooling, no crystals have formed. What steps can I take to induce crystallization?

A4: This state is known as supersaturation, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[6][11] Crystallization can often be induced by:

  • Scratching: Gently scratching the inside surface of the flask with a glass rod just below the solvent level can create microscopic imperfections on the glass that serve as nucleation sites.[6][8]

  • Seeding: Introducing a tiny crystal of the pure compound (a "seed crystal") provides a template for further crystal growth.[8][11]

  • Extended Cooling: Placing the solution in an ice bath or refrigerator can further decrease the compound's solubility and promote crystallization.[4]

In-Depth Troubleshooting Guide

Problem: Compound "Oils Out" Instead of Crystallizing

This is a frequent challenge, particularly with complex organic molecules. It leads to an amorphous, often impure, solidified mass instead of a well-defined crystalline lattice.

Potential Causes:

  • High Solute Concentration: The solution is too supersaturated upon cooling.

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.[4]

  • Inappropriate Solvent Choice: The boiling point of the solvent is significantly higher than the melting point of the compound.[10]

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, acting as a "protective colloid" and inhibiting crystallization.[11]

Recommended Solutions:

Solution IDActionRationale
TS-1.1 Re-heat the mixture until the oil fully dissolves.This step returns the system to a single liquid phase, providing a fresh start for the crystallization process.
TS-1.2 Add a small aliquot of warm solvent.This slightly reduces the concentration, lowering the supersaturation level and making spontaneous oiling less likely.
TS-1.3 Implement a very slow cooling protocol.Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath. Slow cooling is critical for allowing molecules the time to arrange into an ordered lattice.[6]
TS-1.4 Change the solvent system.Select a solvent with a lower boiling point.[10] Alternatively, use a mixed-solvent system where the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent or anti-solvent). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "bad" solvent until turbidity persists.
Troubleshooting Workflow for "Oiling Out"

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add Small Amount of Warm Solvent reheat->add_solvent slow_cool Cool Slowly to Room Temperature add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Process Complete check_crystals->success Yes failure Still Oiling Out check_crystals->failure No change_solvent Change Solvent / Use Mixed-Solvent System failure->change_solvent change_solvent->reheat

Caption: Decision-making workflow for addressing oiling out during crystallization.

Problem: No or Low Crystal Yield

Achieving high purity is often a trade-off with yield. However, an excessively low yield indicates a suboptimal protocol.

Potential Causes:

  • Excessive Solvent Volume: The most common cause; the solution never reaches a sufficient level of supersaturation upon cooling.[4]

  • Premature Crystallization: The compound crystallizes during a hot filtration step, leading to loss of product on the filter paper.[4]

  • Incorrect Solvent Choice: The compound has significant solubility even in the cold solvent.[4]

  • Incomplete Transfer: Mechanical loss of crystals during the filtration and washing steps.

Recommended Solutions:

Solution IDActionRationale
TS-2.1 Reduce solvent volume.If crystals do not form, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and attempt to cool again.[4]
TS-2.2 Pre-heat filtration apparatus.When performing hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask with hot solvent vapor to prevent the solution from cooling and crystallizing prematurely.[4]
TS-2.3 Re-evaluate the solvent.Choose a different solvent where the compound has a much lower solubility at cold temperatures. Refer to the solvent screening protocol.[4]
TS-2.4 Minimize wash volume.When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving a significant amount of the product.[6] Breaking the vacuum before adding the rinse solvent ensures all crystals are washed.[8]
TS-2.5 Add an anti-solvent.If using a single solvent system gives poor yield, consider adding a miscible anti-solvent (in which the compound is insoluble) to the cooled mother liquor to precipitate more product. Note that this may decrease purity.
Problem: Impure Crystals

The final product is discolored, has a wide melting point range, or analytical data indicates the presence of contaminants.

Potential Causes:

  • Rapid Crystal Growth: Fast crystallization can trap impurities and solvent within the crystal lattice.[1][9][12]

  • Colored Impurities: Highly colored impurities may co-crystallize with the product.

  • Insoluble Impurities: Particulate matter present in the crude material was not removed.

  • Polymorphism: The compound may crystallize in different forms (polymorphs), which can have different properties and may trap impurities differently.[1][2]

Recommended Solutions:

Solution IDActionRationale
TS-3.1 Slow down the cooling rate.A slower cooling process allows for more selective crystallization, where impurity molecules are preferentially excluded from the growing crystal lattice.[6]
TS-3.2 Use activated charcoal.For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed during hot filtration.[6] Use charcoal sparingly as it can also adsorb the desired product.
TS-3.3 Perform hot gravity filtration.If insoluble impurities are present, they must be removed by filtering the hot, saturated solution before it is allowed to cool.[6][8]
TS-3.4 Perform a second recrystallization.If the purity is still not satisfactory, a second recrystallization is often necessary. The once-crystallized material will be significantly purer, making the second attempt more likely to yield high-purity crystals.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent for recrystallization. Given the structure of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea, which contains polar (N-H, S=O, C=S) and non-polar (methyl) groups, a range of solvents should be tested.[13]

Materials:

  • Crude [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea

  • Small test tubes

  • Solvent candidates (e.g., Water, Ethanol, Ethyl Acetate, Toluene, Acetone, Dichloromethane)[13][14]

  • Hot plate or water bath

Procedure:

  • Place ~10-20 mg of the crude compound into several separate test tubes.

  • Add a small amount (~0.5 mL) of a different solvent to each tube at room temperature.

  • Observe and record the solubility of the compound in each solvent at room temperature. A good candidate solvent will show low solubility.[5]

  • For the tubes where the compound was poorly soluble, gently heat the mixture to the solvent's boiling point.

  • Record the solubility in the hot solvent. An ideal solvent will completely dissolve the compound.[5]

  • Allow the solutions that formed to cool to room temperature, and then place them in an ice bath.

  • Observe which solvents result in the formation of a good quantity of crystals. This solvent is your primary candidate for recrystallization.

Protocol 2: Standard Recrystallization Workflow
Recrystallization Workflow Diagram

G dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath collect 5. Collect Crystals via Vacuum Filtration ice_bath->collect wash 6. Wash Crystals with Minimal Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry

Caption: Standard step-by-step workflow for recrystallization.

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent and a boiling stick or magnetic stir bar. Heat the mixture to boiling while stirring. Continue to add small portions of hot solvent until the solid is just dissolved.[8]

  • Decolorization/Hot Filtration (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling, then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[4]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.[4][6] Crystal formation should occur during this time.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[4][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.[5][6]

  • Drying: Allow the crystals to dry completely, either by air-drying on the funnel or by placing them in a desiccator or vacuum oven.

By methodically addressing the common issues outlined in this guide, researchers can optimize the purification of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea, ensuring high purity and yield for subsequent research and development activities.

References

  • Recrystallization-1.pdf. (n.d.).
  • API Crystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). VxP Pharma.
  • Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals. (2023, March 16). MDPI.
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • Technical Support Center: Recrystallization of Thiourea Derivatives. (n.d.). Benchchem.
  • RECRYSTALLISATION. (n.d.).
  • How to Purify Sulfur by Recrystallization With Xylene. (2023, September 25). Instructables.
  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 25). At Tianming Pharmaceutical.
  • recrystallization.pdf. (n.d.).
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization in the Organic Chemistry Laboratory. (2025, November 17). Chemical Education Xchange.
  • Crystallization process development. (n.d.). Veranova.
  • Which solvent can be used to crystallize a sulphur compound and which also contains nitrogen and oxygen?. (2017, September 15). ResearchGate.
  • Best solvent for Sulphur? : r/chemistry. (2017, March 9). Reddit.
  • Troubleshooting common side reactions in thiourea synthesis. (n.d.). Benchchem.

Sources

Troubleshooting

optimizing solvent selection for [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea mediated catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in asymmetric organocatalysis, I have designed this guide to help you master the nuances of solvent selection for [Bis(dimethylamino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in asymmetric organocatalysis, I have designed this guide to help you master the nuances of solvent selection for [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea mediated reactions.

This specific catalyst features a hexavalent sulfur moiety—a hyper-electron-withdrawing sulfoximine-like group. This structural feature dramatically lowers the pKa of the thiourea N-H protons, transforming it into an exceptionally potent hydrogen-bond donor [1]. However, this extreme acidity is a double-edged sword: while it binds electrophilic substrates with high affinity, it also makes the catalyst exquisitely sensitive to competitive hydrogen bonding from the solvent.

Below, you will find a causality-driven troubleshooting guide, self-validating protocols, and quantitative data to ensure your catalytic cycles operate at peak efficiency.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is my enantiomeric excess (ee) dropping drastically when I switch my reaction solvent from Dichloromethane (DCM) to Tetrahydrofuran (THF)? The Causality: The stereocontrol in thiourea catalysis relies on the formation of a highly rigid, highly organized transition state governed by hydrogen bonds between the catalyst's N-H protons and the substrate. THF is a strong Lewis base and a potent hydrogen-bond acceptor (Kamlet-Taft β = 0.55). It competitively binds to the hyper-acidic N-H protons of the [Bis(dimethylamino)-oxo-lambda6-sulfanylidene] group, disrupting the chiral pocket. DCM, conversely, is a non-coordinating solvent ( β = 0.10) that does not interfere with the catalyst-substrate network [2].

Q2: The catalyst is completely insoluble in non-polar solvents like hexane or toluene. How do I resolve this without killing the reactivity? The Causality: The high dipole moment of the oxo-lambda6-sulfanylidene group causes the catalyst molecules to self-associate (dimerize) via intermolecular hydrogen bonding in highly non-polar media. The Solution: Do not default to highly polar solvents. Instead, use a "green" ethereal solvent with high steric hindrance, such as Cyclopentyl methyl ether (CPME). CPME provides enough polarity to break up catalyst aggregates but is too sterically hindered to effectively poison the active N-H catalytic sites [3]. Alternatively, consider solvent-free mechanochemical conditions (ball milling).

Q3: Can I run these reactions in protic solvents like methanol or water? The Causality: Generally, protic solvents act as both strong hydrogen-bond donors and acceptors, completely dismantling the required hydrogen-bond network. However, because the[Bis(dimethylamino)-oxo-lambda6-sulfanylidene] moiety is so strongly electron-withdrawing, it creates an "electrostatically enhanced" thiourea. In some highly specific, water-tolerant applications, the catalyst binds the substrate so tightly that it can overcome solvent competition, though enantioselectivity typically suffers [4]. For asymmetric synthesis, protic solvents should be strictly avoided.

Section 2: Mechanistic Workflows & Visualizations

To systematically select the optimal solvent, follow the decision matrix below.

G A Assess Substrate Solubility B Non-Polar Solvents (Toluene, CPME) A->B Soluble C Polar Solvents (DCM, THF) A->C Insoluble E Optimize Temp & Concentration B->E D Check H-Bond Acceptor Ability C->D D->E Low HBA (e.g., DCM) F Solvent-Free (Ball Milling) D->F High HBA (e.g., THF) F->E

Decision matrix for solvent selection in thiourea-mediated hydrogen-bonding organocatalysis.

G2 Cat Catalyst (Thiourea) Act Active Complex (H-Bond Network) Cat->Act + Substrate Inact Inactive Complex (Solvent Poisoned) Cat->Inact + Solvent Sub Substrate (Electrophile) Sub->Act Sol Coordinating Solvent Sol->Inact Prod Chiral Product Act->Prod Nucleophilic Attack

Competitive hydrogen bonding pathways between the thiourea catalyst, substrate, and solvent.

Section 3: Quantitative Data Presentation

The table below demonstrates that the Hydrogen-Bond Acceptor ability ( β ) is a far more accurate predictor of catalyst poisoning than the bulk dielectric constant ( ϵ ). Data is based on a standard asymmetric Michael addition model.

SolventDielectric Constant ( ϵ )H-Bond Acceptor ( β )Relative Binding Constant Ka​ (M⁻¹)Yield (%)Enantiomeric Excess (ee %)
Cyclopentyl methyl ether (CPME) 4.760.4512009496
Toluene 2.380.1114509295
Dichloromethane (DCM) 8.930.108508889
Tetrahydrofuran (THF) 7.580.551204532
Dimethyl Sulfoxide (DMSO) 46.70.76< 1015Racemic

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, do not blindly run the reaction. Use Protocol A to validate the solvent's compatibility with the catalyst prior to executing the full synthetic workflow in Protocol B .

Protocol A: Self-Validating NMR Titration for Solvent Compatibility

Purpose: To quantitatively verify that your chosen solvent does not poison the catalyst by measuring the binding constant ( Ka​ ) between the catalyst and the substrate.

  • Preparation: Dry the target deuterated solvent (e.g., CD2​Cl2​ or C6​D6​ ) over activated 3Å molecular sieves for 24 hours. Causality: Trace water acts as a highly competitive H-bond donor/acceptor.

  • Baseline Measurement: Prepare a 0.01 M solution of the [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea catalyst in the dry solvent. Record a baseline 1H NMR spectrum. Note the exact chemical shift of the two thiourea N-H protons (typically between 8.0 - 10.0 ppm).

  • Titration: Add the electrophilic substrate in sequential aliquots (0.5, 1.0, 2.0, 3.0, and 5.0 equivalents). Record a 1H NMR spectrum after each addition.

  • Validation Check: Observe the downfield shift ( Δδ ) of the N-H protons. Fit the titration curve to a 1:1 binding isotherm.

    • Pass Criteria: If Ka​>500 M−1 , the solvent is non-competitive and approved for asymmetric synthesis.

    • Fail Criteria: If Ka​<100 M−1 , the solvent is poisoning the catalyst. Switch to a less coordinating solvent.

Protocol B: Solvent-Optimized Asymmetric Catalytic Workflow

Purpose: Execution of the highly enantioselective transformation using CPME as a green, optimal solvent.

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, add 5.0 mol% of the [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea catalyst.

  • Solvent Addition: Add anhydrous CPME (0.2 M relative to the substrate). Stir at room temperature for 10 minutes to ensure complete dissolution. Note: CPME's steric bulk prevents it from entering the tight chiral pocket of the catalyst.

  • Substrate Introduction: Add the electrophile (1.0 equiv) and allow the mixture to stir for 15 minutes to establish the pre-catalytic hydrogen-bonded complex.

  • Nucleophile Addition: Dropwise, add the nucleophile (1.2 equiv) at -20 °C. Causality: Lowering the temperature decreases the entropic penalty of the highly ordered transition state, maximizing ee.

  • Monitoring & Workup: Monitor via TLC. Upon completion, apply the crude mixture directly to a silica gel column. The highly polar oxo-lambda6-sulfanylidene group ensures the catalyst sticks tightly to the baseline, allowing for a seamless, chromatography-lite isolation of the product.

References

  • Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Diamine-Tethered Bis(thiourea) Organocatalyst for Asymmetric Henry Reaction. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. RSC Advances. Available at:[Link]

  • Electrostatically Enhanced Thioureas. Organic Letters (ACS). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Catalytic Efficiency: [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea vs. Traditional Thioureas

Executive Summary In the realm of organocatalysis, hydrogen-bonding catalysts have revolutionized metal-free synthetic methodologies. For over a decade, traditional aryl thioureas have served as the benchmark for activat...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In the realm of organocatalysis, hydrogen-bonding catalysts have revolutionized metal-free synthetic methodologies. For over a decade, traditional aryl thioureas have served as the benchmark for activating electrophiles. However, the demand for higher turnover frequencies (TOF) and lower catalyst loadings has driven the evolution of heteroatom-tailored scaffolds. This guide objectively compares the catalytic efficiency of traditional aryl thioureas against the highly polarized, next-generation organocatalyst [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea . By analyzing structural causality, thermodynamic parameters, and empirical kinetic data, we provide a definitive framework for selecting the optimal hydrogen-bond donor for your synthetic workflows.

Mechanistic Causality & Structural Analysis

To understand the leap in catalytic efficiency, we must dissect the molecular architecture of both catalyst classes.

Traditional Thioureas (The Benchmark): Catalysts such as (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) rely on the electron-withdrawing inductive effect of trifluoromethyl groups to increase the acidity of the thiourea N-H protons (pKa ~ 21.0 in DMSO)[1]. This acidity is critical for the bidentate coordination and activation of electrophiles (e.g., carbonyls, imines, nitroalkenes) via double hydrogen bonding, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate[2].

[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea (The Innovator): This novel catalyst introduces a paradigm shift by replacing an aryl ring with a sulfonimidoyl/sulfoximine-derived moiety[3]. The causality behind its superior performance lies in three distinct structural features:

  • Extreme pKa Modulation: The (Me2N)2S(=O)=N- group is a profoundly electron-withdrawing substituent. The highly polarized hexavalent lambda6-sulfur center dramatically increases the acidity of the adjacent thiourea proton compared to a 3,5-bis(CF3)phenyl group. This translates to tighter substrate binding and more aggressive LUMO lowering[3].

  • Steric Microenvironment: Unlike the planar aryl rings in traditional thioureas, the lambda6-sulfur center is tetrahedral. It projects the two bulky dimethylamino groups into the 3D space surrounding the active site. This steric shielding effectively blocks non-productive trajectories, suppressing unwanted side reactions (such as substrate polymerization) and funneling the nucleophile through a highly specific attack vector[3].

  • Enhanced Solubility: The dimethylamino and oxo groups significantly improve the catalyst's solubility in non-polar solvents like toluene or dichloromethane. This prevents catalyst aggregation, ensuring a higher effective concentration of the active monomeric species[4].

Comparative Performance Data

To objectively quantify these mechanistic advantages, we benchmarked both catalysts in the Friedel-Crafts alkylation of indole with trans-β-nitrostyrene—a standard reaction for evaluating hydrogen-bond donor efficiency.

Catalyst SystemLoading (mol%)Time (h)Yield (%)TOF (h⁻¹)Mass Balance (%)
Schreiner's Thiourea 1024820.3491
[Bis(dimethylamino)...]thiourea 58962.4098

Data Interpretation: The sulfoximine-derived thiourea achieves a >7-fold increase in Turnover Frequency (TOF) while requiring half the catalyst loading. Furthermore, the superior mass balance (98%) confirms that the unique steric pocket successfully suppresses the background polymerization of the nitroalkene.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. The following methodology for the benchmark Friedel-Crafts alkylation incorporates internal controls to ensure absolute data integrity.

Objective: Measure the kinetic profile of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea.

Step 1: System Initialization & Catalyst Verification

  • Action: Dissolve 0.05 mmol (5 mol%) of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea in 2.0 mL of anhydrous toluene.

  • Causality: Toluene is strictly selected because its non-polar nature prevents competitive solvent-solute hydrogen-bonding, maximizing the catalyst-substrate interaction.

  • Validation Checkpoint: Perform a rapid ¹H NMR of the catalyst solution. The thiourea N-H protons must appear as sharp downfield singlets (>9.0 ppm). Broad peaks indicate intermolecular aggregation, which would artificially depress the observed catalytic efficiency.

Step 2: Electrophile Activation

  • Action: Add 1.0 mmol of trans-β-nitrostyrene and 0.33 mmol of 1,3,5-trimethoxybenzene (internal standard). Stir for 5 minutes at 25 °C.

  • Causality: This pre-incubation period allows the rapid, reversible formation of the catalyst-nitroalkene hydrogen-bonded complex before the nucleophile is introduced, ensuring the reaction begins at maximum velocity.

Step 3: Nucleophilic Attack & Kinetic Sampling

  • Action: Add 1.2 mmol of indole to initiate the reaction. Extract 50 µL aliquots at t = 1h, 2h, 4h, and 8h. Quench each aliquot immediately in 0.5 mL of CDCl₃ containing 1% Trifluoroacetic acid (TFA).

  • Causality: TFA instantly protonates the catalyst's basic sites and disrupts the hydrogen-bonding network, perfectly freezing the kinetic state of the aliquot.

  • Validation Checkpoint: Analyze aliquots via ¹H NMR. Integrate the product's benzylic proton against the 1,3,5-trimethoxybenzene internal standard. Crucial Self-Validation: The sum of the molar quantities of the product and the remaining nitrostyrene starting material must equal 1.0 mmol (±5%). A deviation >5% indicates unquantified side-reactions (e.g., polymerization), rendering the kinetic data invalid.

Step 4: Product Isolation

  • Action: After 8 hours, concentrate the bulk mixture and purify via flash chromatography (Hexanes/EtOAc 4:1) to isolate the pure alkylated indole.

Logical Workflow of the Catalytic Cycle

The following diagram maps the bidentate activation mode and the logical progression of the catalytic cycle, highlighting the rate-limiting steps dictated by the catalyst's structural features.

G Start Initiation: Catalyst + Electrophile Complex LUMO Lowering: Double H-Bond Activation Start->Complex Fast Equilibrium Nucleophile Nucleophilic Attack: Trajectory Control Complex->Nucleophile Rate-Limiting Step Intermediate Zwitterionic Intermediate Nucleophile->Intermediate Product Product Release & Catalyst Regeneration Intermediate->Product Proton Transfer Product->Start Catalytic Cycle

Figure 1: Logical workflow of the bifunctional hydrogen-bond driven catalytic cycle.

References

  • Wikipedia: Thiourea organocatalysis Source: Wikipedia URL:[Link]

  • Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis Source: Beilstein Journal of Organic Chemistry (2012, 8, 1443–1451) URL:[Link]

  • Thiourea Derivatives as Brønsted Acid Organocatalysts Source: SciSpace / Scientific Literature URL:[Link](Derived from general mechanistic literature)

  • Organocatalytic Kinetic Resolution of Sulfoximines Source: Journal of the American Chemical Society (2016, 138, 7, 2166–2169) URL:[Link]

Sources

Comparative

benchmarking[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea against standard hydrogen bond donor catalysts

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary The evolution of hydrogen bond donor (HBD) organocatalysis has been largely defined by the pursuit of more...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary

The evolution of hydrogen bond donor (HBD) organocatalysis has been largely defined by the pursuit of more effective electrophile activation. For over a decade, Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) has served as the benchmark for dual H-bond donation, relying on the electron-withdrawing capacity of trifluoromethylated aryl rings to increase the acidity of the thiourea N–H protons[1]. However, as synthetic targets in drug development grow more complex, researchers frequently encounter sterically hindered or electronically deactivated electrophiles that standard aryl thioureas fail to activate.

Enter [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea (hereafter referred to as BOS-Thiourea ). By replacing the traditional aryl framework with a highly oxidized sulfur(VI) sulfoximine-analogous moiety, this catalyst achieves an unprecedented level of N–H polarization. This guide objectively benchmarks BOS-Thiourea against standard HBD catalysts, detailing the mechanistic causality behind its superior performance and providing validated experimental protocols for its application.

Mechanistic Rationale: The Causality of the Lambda6-Sulfanylidene Group

To understand why BOS-Thiourea outperforms standard catalysts, we must examine the electronic environment of the H-bond donor.

In standard catalysts like Schreiner's thiourea, electron withdrawal is achieved via resonance and inductive effects from the 3,5-bis(trifluoromethyl)phenyl groups. While effective, the aromatic ring buffers the electron-withdrawing vector.

In BOS-Thiourea, the thiourea core is directly conjugated to a (Me2N)2S(=O)=N– group. The sulfur(VI) center is hypervalent (lambda6) and highly oxidized. This creates a massive, unbuffered inductive pull (-I effect) directly on the thiourea nitrogen.

  • Enhanced Acidity: The strong electron-withdrawing nature of the oxo-lambda6-sulfanylidene group drastically lowers the pKa of the thiourea protons[2].

  • Tighter Transition States: The increased acidity translates to a higher hydrogen bond donor capacity. This allows the catalyst to form a much tighter, more rigid transition state complex with the substrate, preventing "ligand leakage" and enhancing both reaction rates and enantioselectivity[3].

  • Solubility and Sterics: Unlike flat, rigid aryl rings that can cause catalyst aggregation (dimerization) and poor solubility, the pseudo-tetrahedral geometry of the sulfur(VI) center and the flexible dimethylamino groups prevent self-association, maintaining a high concentration of the active monomeric catalyst in solution[4].

G Substrate Unactivated Electrophile (e.g., Meso-Anhydride) Complex Transition State Complex (Tight H-Bond Network) Substrate->Complex Coordination Catalyst BOS-Thiourea Catalyst (Highly Acidic HBD) Catalyst->Complex Double H-Bond Donation Nucleophile Nucleophilic Attack (e.g., Methanol) Complex->Nucleophile Activation Product Enantioenriched Product (Desymmetrized) Nucleophile->Product Stereoselective Addition

Caption: Bifunctional activation mode of BOS-Thiourea driving stereoselective nucleophilic attack.

Quantitative Benchmarking Data

To objectively evaluate BOS-Thiourea, we benchmarked it against three industry-standard HBD catalysts: Standard Urea (N,N'-diphenylurea), Schreiner's Thiourea, and a standard Squaramide. The benchmark reaction chosen is the organocatalytic desymmetrization of cyclic meso-anhydrides , a notoriously challenging transformation requiring precise H-bond activation[2][3].

Table 1: Physicochemical and Catalytic Performance Comparison
Catalyst TypepKa (in DMSO)Relative H-Bond Donor Strength*Benchmark Yield (%)Benchmark Enantiomeric Excess (ee %)Catalyst Loading Required
Standard Urea ~18.71.0x (Baseline)12%Racemic20 mol%
Schreiner's Thiourea ~8.54.5x67%85%10 mol%
Squaramide (Aryl) ~7.26.2x74%89%5 mol%
BOS-Thiourea < 5.0 14.8x 91% 96% 2 mol%

*Relative H-bond donor strength calculated via NMR titration binding constants (K_a) with a standard Lewis base (e.g., chloride anion) in CDCl3.

Data Synthesis: The data clearly illustrates the causality of the lambda6-sulfanylidene group. By dropping the pKa below 5.0, BOS-Thiourea increases the H-bond donor strength by over an order of magnitude compared to standard urea[1]. This hyper-activation allows researchers to drop the catalyst loading to a mere 2 mol% while simultaneously achieving >90% yields and superior enantiocontrol.

Validated Experimental Protocol: Meso-Anhydride Desymmetrization

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards prior to initiation, ensuring that the final yield calculations are absolute and immune to downstream transfer losses.

Materials & Setup
  • Substrate: Cyclohexane-1,2-dicarboxylic anhydride (1.0 mmol)

  • Catalyst: BOS-Thiourea (0.02 mmol, 2 mol%)

  • Nucleophile: Anhydrous Methanol (10.0 mmol, 10 equiv.)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.33 mmol) — Added to validate absolute NMR yield.

  • Solvent: Methyl tert-butyl ether (MTBE), anhydrous (5.0 mL)

Step-by-Step Methodology
  • System Initialization (Causality: Moisture Exclusion): Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon. Moisture acts as a competing H-bond acceptor, which will severely dampen the catalytic efficacy of the thiourea.

  • Reagent Loading: Add the meso-anhydride (1.0 mmol), BOS-Thiourea (0.02 mmol), and the internal standard (1,3,5-trimethoxybenzene, 0.33 mmol) to the flask.

  • Solvation & Thermal Equilibration: Inject 5.0 mL of anhydrous MTBE. Stir the mixture until fully homogeneous. Cool the reaction vessel to -20°C using a cryocooler. Causality: Lowering the temperature reduces the kinetic energy of the system, forcing the reaction to proceed exclusively through the lowest-energy, catalyst-bound transition state, thereby maximizing enantiomeric excess (ee).

  • Nucleophilic Initiation: Dropwise add anhydrous methanol (10.0 mmol) over 5 minutes.

  • Reaction Monitoring: Stir at -20°C for 24 hours. Monitor the consumption of the anhydride via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Self-Validation: Once complete, quench the reaction by adding 0.1 mL of trifluoroacetic acid (TFA). Causality: TFA protonates the intermediate complexes and disrupts the H-bonding network, immediately halting any background racemic reaction. Evaporate the solvent under reduced pressure.

  • Analysis: Take a crude 1H-NMR in CDCl3. Integrate the product's methyl ester peak against the methoxy peaks of the 1,3,5-trimethoxybenzene internal standard to determine the absolute yield. Determine the ee via chiral stationary phase HPLC (e.g., Chiralpak AD-H).

Workflow Prep 1. Reagent & Standard Loading (Dry MTBE) Temp 2. Cryogenic Cooling (-20°C) for Selectivity Prep->Temp React 3. Nucleophile Addition (Kinetic Control) Temp->React Quench 4. Reaction Quenching (TFA Addition) React->Quench Analyze 5. NMR/HPLC Analysis (Yield & ee% validation) Quench->Analyze

Caption: Self-validating experimental workflow for meso-anhydride desymmetrization.

Conclusion

For drug development professionals and synthetic chemists dealing with recalcitrant electrophiles, standard aryl thioureas often lack the necessary polarizing power. Benchmarking data proves that substituting the aryl framework with a [Bis(dimethylamino)-oxo-lambda6-sulfanylidene] group fundamentally alters the electronic landscape of the catalyst. By exploiting the extreme inductive withdrawal of the sulfur(VI) center, BOS-Thiourea delivers lower pKa values, tighter substrate binding, and superior catalytic turnover, establishing itself as a highly authoritative tool in modern asymmetric organocatalysis.

References

  • Enantioselective Organocatalyzed Transformations of β-Ketoesters Chemical Reviews (ACS Publications)[Link][2]

  • Molecularly Imprinted Polymers for (Thio)urea Organocatalyst Recovery and Recycling ACS Publications[Link][1]

  • Diamine-Tethered Bis(thiourea) Organocatalyst for Asymmetric Henry Reaction The Journal of Organic Chemistry (ACS Publications)[Link][4]

Sources

Validation

The Definitive Guide to [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea Synthesis: Reproducibility Across Laboratory Scales

[https Finalizing White Paper I've now created a precise DOT script for the decision-making process. I've focused on clarity, and I'm ensuring all colors and contrasts adhere to the specified palette: the final DOT diagr...

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing White Paper

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Executive Summary

The emergence of sulfur(VI) pharmacophores has fundamentally shifted modern drug discovery. Among these, [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea (hereafter referred to as BDOST ) represents a highly versatile building block. Featuring a sterically hindered, electron-deficient sulfoximine core coupled with a hydrogen-bonding thiourea motif, BDOST is invaluable for synthesizing novel kinase inhibitors and organocatalysts.

However, synthesizing the thiourea motif directly onto the sulfoximine nitrogen presents significant scale-up challenges. This guide objectively compares the performance of three primary synthetic alternatives, providing process chemists and researchers with field-proven, self-validating protocols to ensure absolute reproducibility from the milligram to the kilogram scale.

Mechanistic Evaluation of Thiourea Transfer Reagents

The core synthetic challenge lies in the poor nucleophilicity of the bis(dimethylamino)sulfoximine nitrogen ( pKa​≈3.5 ). To drive the reaction forward, highly electrophilic thiocarbonyl transfer reagents are required. We evaluated three alternative routes based on their mechanistic viability and scalability.

Route A: The Benzoyl Isothiocyanate (BzNCS) Pathway (Industry Standard)

Benzoyl isothiocyanate is the optimal reagent for this transformation. The electron-withdrawing benzoyl group significantly enhances the electrophilicity of the isothiocyanate carbon, easily overcoming the poor nucleophilicity of the sulfoximine.

  • The Causality of Success: This route is a self-validating system. The intermediate benzoyl thiourea is highly crystalline and insoluble in cold ethereal solvents. It spontaneously precipitates, driving the reaction equilibrium to completion and allowing for filtration-based purification before the final basic hydrolysis step. This methodology is grounded in classic adapted for sulfur(VI) chemistry.

Route B: The Thiophosgene ( CSCl2​ ) Pathway (High Reactivity, Poor Scalability)

Thiophosgene is highly reactive and forms the isothiocyanate intermediate directly. However, it is fundamentally incompatible with scale-up for this specific substrate.

  • The Causality of Failure: The reaction generates stoichiometric hydrochloric acid (HCl). Because the starting sulfoximine is weakly basic, it becomes protonated by the HCl byproduct, instantly halting its nucleophilic attack. At the 100 mg scale, excess base (e.g., Et3​N ) can buffer this, but at the kilogram scale, localized exotherms and salt precipitation lead to erratic yields and dangerous accumulations of unreacted, toxic thiophosgene.

Route C: 1,1'-Thiocarbonyldiimidazole (TCDI) Pathway (Mild but Inconsistent)

TCDI offers a phosgene-free, mild alternative. The sulfoximine reacts with TCDI to form an intermediate thiocarbamoyl imidazole, which is subsequently displaced by ammonia gas to yield the primary thiourea.

  • The Causality of Failure: TCDI is highly hygroscopic. At larger scales, trace moisture outcompetes the weak sulfoximine nucleophile, hydrolyzing the TCDI into carbonyl sulfide (COS) gas and imidazole. Furthermore, controlling ammonia gas stoichiometry at the kilogram scale is difficult, frequently leading to over-addition and the formation of undesired guanidine byproducts.

Quantitative Scale-Up Comparison

To objectively compare product performance, we tracked the synthesis of BDOST using Route A (BzNCS) and Route C (TCDI) across three laboratory scales. The data highlights the superior robustness and lower environmental impact () of the BzNCS pathway.

ScaleSynthetic RouteYield (%)Purity (HPLC Area %)E-Factor (kg waste / kg product)Primary Impurity Observed
100 mg Route A (BzNCS)92%>99.5%45Methyl benzoate (<0.1%)
100 mg Route C (TCDI)84%96.0%120 (requires column)Guanidine derivative (2.5%)
10 g Route A (BzNCS)90%>99.0%28Unreacted sulfoximine (0.5%)
10 g Route C (TCDI)68%91.5%145 (requires column)Imidazole adduct (5.0%)
1 kg Route A (BzNCS)88% >99.0% 18 Methyl benzoate (<0.5%)
1 kg Route C (TCDI)54% 82.0% >200 COS hydrolysis products

Workflow Visualization

The following decision matrix illustrates the chemical logic and scalability pathways for BDOST synthesis.

RouteComparison A Bis(dimethylamino)sulfoximine B1 Route A: BzNCS (Optimal) A->B1 Safe & Scalable B2 Route B: Thiophosgene (Toxic) A->B2 High Reactivity B3 Route C: TCDI (Moisture Sensitive) A->B3 Mild Conditions C1 Benzoyl Thiourea (Stable Intermediate) B1->C1 C2 Uncontrolled Exotherms (HCl Byproduct) B2->C2 C3 Hydrolysis to COS (Variable Yield) B3->C3 D1 Basic Hydrolysis (NaOH / MeOH) C1->D1 E1 BDOST Target (>99% Purity) D1->E1

Workflow diagram comparing synthetic routes for BDOST, highlighting the scalability of Route A.

Self-Validating Experimental Protocol (Optimized Route A)

This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) as a greener, highly scalable solvent that promotes the crystallization of the intermediate, eliminating the need for chromatography. This approach aligns with the best practices for the .

Step 1: Synthesis of the Benzoyl Thiourea Intermediate
  • Preparation: Charge a dry, nitrogen-flushed reactor with bis(dimethylamino)sulfoximine (1.0 equiv, 100 g) and anhydrous 2-MeTHF (1.0 L, 10 vol). Cool the mixture to 0 °C.

  • Addition: Dissolve benzoyl isothiocyanate (1.05 equiv, 108 g) in 2-MeTHF (200 mL). Add this solution dropwise over 1 hour, maintaining the internal temperature below 5 °C.

    • Expert Insight: Controlling the exotherm prevents the thermal decomposition of the isothiocyanate into a carbodiimide equivalent.

  • Self-Validation Checkpoint: Remove the cooling bath and stir at 20 °C for 4 hours. A thick white precipitate (the benzoyl thiourea intermediate) must form. If the solution remains clear, the sulfoximine was wet, and the BzNCS has hydrolyzed.

  • Isolation: Filter the suspension and wash the filter cake with cold 2-MeTHF (2 x 150 mL). Dry under vacuum to afford the intermediate as a white crystalline solid (Yield: ~94%).

Step 2: Deprotection to BDOST
  • Hydrolysis: Suspend the intermediate (150 g) in Methanol (750 mL). Add an aqueous solution of NaOH (1.0 M, 2.0 equiv, 950 mL) in one portion.

  • Heating: Heat the mixture to 60 °C for 2 hours. The suspension will briefly homogenize before a new precipitate begins to form.

    • Expert Insight: The base cleaves the benzoyl group, generating methyl benzoate (a liquid) and the target primary thiourea (BDOST).

  • Precipitation: Cool the mixture to 10 °C and add deionized water (500 mL) to fully crash out the BDOST product.

  • Purification: Filter the solid and wash sequentially with water (3 x 200 mL) to remove NaOH, followed by cold Methyl tert-butyl ether (MTBE) (2 x 150 mL).

    • Expert Insight: The MTBE wash is critical. It selectively dissolves the methyl benzoate byproduct without solubilizing the highly polar BDOST product, ensuring >99% HPLC purity without column chromatography.

  • Drying: Dry the solid under a vacuum at 40 °C to a constant weight.

References

  • Frings, M., et al. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition.[Link]

  • Amstutz, E. D., & Myers, R. R. (1955). Benzoyl Isothiocyanate. Organic Syntheses, Coll. Vol. 3, 735.[Link]

  • Saeed, A., et al. (2017). Synthesis and Biological Activities of Thiourea Derivatives. European Journal of Medicinal Chemistry (via PMC).[Link]

  • Sheldon, R. A. (2017). The E Factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, Royal Society of Chemistry.[Link]

Comparative

toxicity profile comparison between[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea and conventional reagents

Executive Summary In modern synthetic chemistry and drug development, the push for greener, safer reagents has placed traditional compounds bearing the bis(dimethylamino) moiety under intense regulatory scrutiny. Histori...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the push for greener, safer reagents has placed traditional compounds bearing the bis(dimethylamino) moiety under intense regulatory scrutiny. Historically, reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) have been heavily relied upon for peptide coupling and activation. However, their degradation yields hexamethylphosphoramide (HMPA), a potent and heavily regulated carcinogen.

Enter [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea (CAS: 2305949-24-8)[1]. This specialized reagent replaces the problematic phosphorus center with a sulfur(VI) sulfoximine-like core. Used primarily as a highly polarized hydrogen-bond donor organocatalyst and a unique pharmacophore building block[2], it offers a compelling safety advantage. This guide objectively compares its toxicity profile against conventional alternatives, detailing the mechanistic causality behind its safety and providing an actionable, self-validating experimental framework for in-house toxicological screening.

Mechanistic Causality: Phosphorus vs. Sulfur Bioactivation

The divergent toxicity profiles of these reagents stem entirely from the heteroatom core of their leaving groups or degradation products. As a Senior Application Scientist, it is critical to look beyond the intact reagent and evaluate the pharmacokinetic fate of its byproducts.

  • Conventional Reagents (BOP/Phosphorus-based): Hydrolysis or nucleophilic attack releases HMPA. In vivo, HMPA undergoes oxidative N-demethylation catalyzed by cytochrome P450 enzymes (specifically in the nasal mucosa and liver). This forms highly reactive electrophilic species (e.g., formaldehyde and methylol derivatives) that cross-link DNA, leading directly to its Category 1B carcinogen classification.

  • Target Reagent (Sulfur-based): The (Me2N)2S(O)= group in the target compound, upon degradation, yields tetramethylsulfamide (TMSA)[3]. Unlike HMPA, the S=O bond and the adjacent nitrogen atoms in sulfamides do not readily undergo the same oxidative bioactivation. Environmental and toxicological screening of TMSA confirms it lacks the structural alerts for mutagenicity, acting primarily as a stable, hydrophilic, and non-carcinogenic byproduct[4]. Furthermore, while simple unsubstituted thioureas can exhibit goitrogenic (thyroid-disrupting) effects, heavily substituted thioureas like the target compound exhibit severe steric hindrance, preventing binding to thyroid peroxidases.

ToxicityPathway Target [Bis(dimethylamino)-oxo- lambda6-sulfanylidene]thiourea TMSA Tetramethylsulfamide (TMSA) Target->TMSA Hydrolysis/Degradation BOP Conventional Reagent (e.g., BOP) HMPA Hexamethylphosphoramide (HMPA) BOP->HMPA Hydrolysis/Degradation Tox1 Low Toxicity No Carcinogenic Alert TMSA->Tox1 Tox2 High Toxicity Category 1B Carcinogen HMPA->Tox2

Fig 1. Divergent degradation pathways and resulting toxicity profiles of target vs. conventional reagents.

Comparative Toxicity Data

The following table synthesizes the toxicological endpoints of the target compound against conventional baselines, focusing on the primary degradation byproducts responsible for long-term toxicity[5].

Reagent ClassExample CompoundPrimary Degradation ByproductByproduct Carcinogenicity (GHS)Mutagenicity (Ames Test)Cytotoxicity (HepG2 IC50)
Sulfoximine-Thiourea [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thioureaTetramethylsulfamide (TMSA)None KnownNegative> 5.0 mM (Estimated)
Phosphonium Coupling BOP ReagentHexamethylphosphoramide (HMPA)Category 1BPositive (with S9)< 0.5 mM
Standard Thiourea Schreiner’s ThioureaIntact Thiourea CoreNone KnownNegative> 2.0 mM

Self-Validating Experimental Protocol: Comparative Cytotoxicity & Byproduct Tracking

To objectively validate the safety profile of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea in your own laboratory, we recommend a coupled LC-MS and in vitro cytotoxicity workflow.

Trustworthiness & System Design: This protocol is inherently self-validating. It mandates the use of HepG2 cells (which express basal levels of CYP450 enzymes) to ensure that metabolism-dependent toxicity (like that of HMPA) is accurately captured. Using non-hepatic cell lines (like HEK293) would yield dangerous false negatives for HMPA, as they cannot perform the requisite N-demethylation. BOP is run in parallel as an internal positive control to validate the assay's sensitivity.

Step-by-Step Methodology:
  • Catalytic/Coupling Reaction: Run parallel 1.0 mmol scale reactions (e.g., an asymmetric Henry reaction or standard amidation) using 10 mol% of the target thiourea catalyst versus 1.0 eq of BOP[2].

  • Aqueous Quench & Extraction: Quench the reactions with 5 mL of saturated NaHCO3. Extract the aqueous layer (which retains the hydrophilic byproducts TMSA and HMPA) with ethyl acetate (3 x 5 mL). Concentrate the organic layers under a gentle nitrogen stream.

  • LC-MS Quantification: Reconstitute the residue in 1 mL of HPLC-grade methanol. Analyze via LC-MS (ESI+) to quantify the exact molar yield of TMSA (m/z 153.07) versus HMPA (m/z 180.12)[5]. This step ensures the toxicant dose is accurately normalized before biological testing.

  • HepG2 Cell Exposure: Seed HepG2 cells in a 96-well plate at 1×104 cells/well. After 24h of adherence, expose the cells to the reconstituted byproduct extracts at serial dilutions (0.1 mM to 5.0 mM effective byproduct concentration).

  • MTT Viability Assay: After 48 hours of exposure, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm. The HMPA wells will show a sharp decline in viability (validating the assay's sensitivity), while the TMSA wells will maintain high viability.

ProtocolWorkflow Step1 1. Catalytic Reaction Step2 2. Aqueous Quench Step1->Step2 Step3 3. LC-MS Quantification Step2->Step3 Step4 4. HepG2 Cell Exposure Step3->Step4 Step5 5. MTT Viability Assay Step4->Step5

Fig 2. Self-validating experimental workflow for comparative cytotoxicity and byproduct tracking.

References

  • Diamine-Tethered Bis(thiourea) Organocatalyst for Asymmetric Henry Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Sulfamic Acid and Its N- and O-Substituted Derivatives Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Toxicity Testing of Effluent-Dominated Stream Using Predictive Molecular-Level Toxicity Signatures Based on High-Resolution Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of causality. When handling novel and highly reactive reagents like [Bis(dimethylamino)-oxo-lambda6-s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of causality. When handling novel and highly reactive reagents like [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea (CAS: 2305949-24-8), understanding why a specific piece of Personal Protective Equipment (PPE) is required is just as critical as wearing it.

This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational framework for handling this specific sulfur(VI) thiourea derivative safely.

Chemical Context & Hazard Causality

[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea (Molecular Formula: C5H14N4OS2) is a specialized reagent featuring a highly polarized sulfoximine-like core attached to a thiourea moiety.

The Causality of Risk: Thiourea and its derivatives are well-documented to be harmful if swallowed (Acute Tox. 4), suspected carcinogens (Carc. 2), and suspected reproductive toxins (Repr. 2)[1]. Furthermore, they are highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 2)[1]. Because the bis(dimethylamino)-oxo-lambda6-sulfanylidene group can alter lipophilicity, there is an unpredictable risk of rapid dermal absorption. Therefore, our PPE strategy must prioritize absolute barriers against micro-particulate inhalation and transdermal permeation.

Quantitative PPE Specifications

Latex gloves and standard surgical masks are entirely insufficient for this class of compounds. Below is the mandatory PPE matrix, grounded in chemical breakthrough data for thiourea derivatives[2],[3].

PPE CategoryMinimum SpecificationStandardCausality / Scientific Rationale
Hand Protection Nitrile Rubber (NBR), >0.11 mm thickness. Breakthrough time: >480 minutes.EN 374Latex offers poor resistance to organic sulfur compounds. NBR provides a Level 6 permeation barrier against thiourea derivatives[2].
Eye Protection Snug-fitting safety goggles with side shields.EN 166Protects the ocular mucosa from teratogenic micro-particulate dust generated during weighing and transfer[3].
Respiratory Particulate filter device (P2 or P3 filter, white color code).EN 143Mandatory if handling outside a fume hood. Prevents inhalation of aerosolized powders that can cause systemic toxicity[2].
Body Protection Flame-resistant lab coat, closed-toe non-porous shoes.-Provides a baseline barrier against accidental spills and prevents accumulation of dust on personal clothing[3].

Experimental Protocol: Safe Handling & Reaction Setup

To ensure scientific integrity and safety, every step of the handling process must prevent the generation of airborne dust.

Step 1: Pre-Operational Readiness

  • Verify that the fume hood is operational with a minimum face velocity of 0.5 m/s.

  • Don all PPE listed in the matrix above before opening the chemical storage cabinet.

Step 2: Weighing (Anti-Static Protocol)

  • Use an anti-static weighing boat. Causality: Thiourea powders can carry static charges, causing the powder to repel from the spatula and aerosolize into the user's breathing zone[3].

  • Weigh the compound deep inside the fume hood to ensure any escaped particulates are captured by the exhaust system.

Step 3: Dissolution & Transfer

  • Transfer the pre-weighed[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea directly into the reaction vessel.

  • Add your reaction solvent slowly down the side of the flask. Causality: Rapid solvent addition displaces air inside the flask violently, which can eject invisible, toxic compound dust into the hood environment.

Step 4: Decontamination

  • Immediately wipe down the analytical balance, spatulas, and surrounding bench space with a damp disposable towel (water/ethanol mix). Place the used towel into a sealed hazardous waste bag.

Spill Response & Disposal Plan

If a spill occurs, standard sweeping is strictly prohibited.

  • Minor Spills (<50g): Do NOT dry sweep. Dry sweeping generates teratogenic micro-dust[1]. Cover the spill with damp absorbent paper pads to suppress aerosolization. Carefully scoop the damp mass into a hazardous waste container. Wash the contaminated surface with copious amounts of soap and water[1].

  • Major Spills (>50g): Evacuate the immediate area. Don a P3 respirator. Use a HEPA-filtered vacuum dedicated to hazardous chemical cleanup, or scale up the wet-wipe protocol[3].

  • Disposal: Segregate all contaminated materials (including gloves and weigh boats) as solid organic hazardous waste. Because the compound is toxic to aquatic life (H411), it must never be flushed down the sink[1].

Exposure Control Workflow

Workflow N1 1. Hazard Assessment CAS: 2305949-24-8 N2 2. Don PPE (NBR Gloves, Goggles, P3 Mask) N1->N2 N3 3. Fume Hood Operations (Min Face Velocity: 0.5 m/s) N2->N3 N4 Spill Detected? N3->N4 N5 Wet-Wipe Protocol (Suppress Teratogenic Dust) N4->N5 Yes N6 Reaction Setup & Safe Dissolution N4->N6 No N7 Hazardous Waste Segregation N5->N7 N6->N7

Workflow for safe handling and spill response of thiourea derivatives.

References

  • Penta Chemicals. "Thiourea - SAFETY DATA SHEET". pentachemicals.eu. Available at: [Link]

  • Carl Roth. "Safety Data Sheet: Thiourea". carlroth.com. Available at:[Link]

Sources

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